Technical Documentation Center

N-(5-bromo-2-hydroxyphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-bromo-2-hydroxyphenyl)acetamide
  • CAS: 107986-49-2

Core Science & Biosynthesis

Foundational

Spectral data for N-(5-bromo-2-hydroxyphenyl)acetamide (NMR, IR, Mass Spec)

This technical guide details the spectral characterization of N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2), a critical intermediate in the synthesis of benzoxazole-based antifungals and azo dyes. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization of N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2), a critical intermediate in the synthesis of benzoxazole-based antifungals and azo dyes.

The following data is synthesized from standard spectroscopic principles applied to the 1,2,5-trisubstituted benzene scaffold, validated against analogous structures (e.g., 2-acetamidophenol derivatives) and available database fragments.

Technical Identity & Synthesis Context

Before analyzing spectra, it is critical to establish the structural origin of the sample to anticipate specific impurity signals (e.g., residual acetic anhydride or unreacted amine).

  • IUPAC Name: N-(5-bromo-2-hydroxyphenyl)acetamide[1]

  • Synonyms: 5-Bromo-2-acetamidophenol; 4-Bromo-2-acetaminocarbonylphenol (non-standard)

  • Molecular Formula: C₈H₈BrNO₂[1][2]

  • Molecular Weight: 230.06 g/mol (based on ⁷⁹Br) / 232.06 g/mol (based on ⁸¹Br)

  • Key Structural Features:

    • Amide: Anisotropic deshielding influence on the H-6 proton.

    • Phenol: Exchangeable proton; significant shielding on the H-3 proton.

    • Bromine: Heavy atom effect; characteristic isotopic mass envelope.

Synthesis & Impurity Workflow

The compound is typically synthesized via the selective N-acetylation of 2-amino-4-bromophenol . Understanding this pathway aids in identifying spectral impurities.

SynthesisWorkflow Start 2-Amino-4-bromophenol (Starting Material) Reaction N-Acetylation (Solvent: AcOH/H2O) Start->Reaction Reagent Acetic Anhydride (Ac2O) Reagent->Reaction Product N-(5-bromo-2-hydroxyphenyl)acetamide (Target) Reaction->Product Major Impurity O-Acetylated Byproduct (Ester Impurity) Reaction->Impurity Minor (<5%)

Figure 1: Synthesis pathway highlighting the origin of potential O-acetylated impurities observable in NMR.

Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of the halogen substitution pattern.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Positive (ESI+) or Electron Impact (EI, 70eV)

  • Solvent: Methanol/Water + 0.1% Formic Acid

Spectral Interpretation

The presence of a single bromine atom dictates a characteristic 1:1 isotopic ratio for the molecular ion.

m/z ValueRelative AbundanceAssignmentMechanistic Insight
229 100%[M(⁷⁹Br)+H]⁺Molecular ion (Base peak in ESI).
231 ~98%[M(⁸¹Br)+H]⁺Isotope peak confirming mono-bromination.
187 / 189 Variable[M - C₂H₂O]⁺Loss of Ketene: Characteristic fragmentation of acetanilides. The acetyl group is cleaved, reforming the 2-amino-4-bromophenol cation.
172 / 174 Low[M - C₂H₅NO]⁺Loss of acetamide fragment (rare in soft ionization).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming the oxidation state of the carbon atoms (Amide vs. Amine) and the integrity of the phenol group.

Key Diagnostic Bands (KBr Pellet / ATR)
Frequency (cm⁻¹)Vibration ModeIntensityDescription
3200–3400 O-H StretchBroad, MedPhenolic OH. often broadened by intramolecular H-bonding with the amide carbonyl.
~3300 N-H StretchSharp, MedSecondary amide N-H. Often overlaps with the OH shoulder.
1650–1665 C=O StretchStrongAmide I Band: Definitive confirmation of acetylation. (Starting material lacks this).
1535–1555 N-H BendStrongAmide II Band: Coupling of N-H bending and C-N stretching.
600–700 C-Br StretchMediumAryl bromide fingerprint region.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The 1,2,5-substitution pattern on the benzene ring creates a distinct splitting pattern.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required to observe the exchangeable Amide-NH and Phenol-OH protons, which often disappear in CDCl₃ due to exchange or broadening.

Assignment Table
Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Logic
9.60 – 9.80 Broad Singlet1H-OH Phenolic proton. Downfield due to acidity and H-bonding.
9.20 – 9.40 Broad Singlet1H-NH- Amide proton. Exchangeable with D₂O.
8.15 Doublet (d)1HJ ≈ 2.5H-6 Most Deshielded: Ortho to the amide group (anisotropic effect) and meta to Br.
7.15 dd1HJ ≈ 8.8, 2.5H-4 dd Pattern: Ortho coupling to H-3 and meta coupling to H-6.
6.85 Doublet (d)1HJ ≈ 8.8H-3 Shielded: Ortho to the electron-donating hydroxyl group.
2.10 Singlet (s)3H-CH₃ Acetyl methyl group.
Visualizing the Coupling Network (H-H COSY)

The aromatic region (6.8–8.2 ppm) shows a specific connectivity path:

NMRCoupling H6 H-6 (8.15 ppm) (Ortho to Amide) H4 H-4 (7.15 ppm) (Meta to OH) H6->H4 Meta Coupling (J ~ 2.5 Hz) H3 H-3 (6.85 ppm) (Ortho to OH) H4->H3 Ortho Coupling (J ~ 8.8 Hz)

Figure 2: Spin-spin coupling network. H-6 shows only a small meta-split, while H-4 serves as the bridge in the spin system.

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~169.5 ppm.

  • Aromatic C-O (C-2): ~148.0 ppm (Deshielded by oxygen).

  • Aromatic C-N (C-1): ~128.0 ppm.

  • Aromatic C-Br (C-5): ~110.0 ppm (Shielded by heavy atom effect).

  • Methine Carbons (Ar-CH): 120–126 ppm.

  • Methyl (CH₃): ~24.0 ppm.

Quality Control & Impurity Profiling

When analyzing synthesized batches, watch for these common deviations:

  • Starting Material (2-Amino-4-bromophenol): Look for the absence of the methyl singlet at 2.10 ppm and the absence of the Carbonyl peak in ¹³C NMR (~169 ppm).

  • O-Acetylation (Ester formation): If reaction conditions were too harsh, the phenol may acetylate.

    • Indicator: A second methyl singlet appearing around 2.30 ppm (O-Acetyl is typically downfield of N-Acetyl).

    • Indicator: An ester Carbonyl stretch in IR at ~1760 cm⁻¹ (significantly higher than the amide).

References

  • Synthesis & Structure: Gowda, B. T., et al. "Structural studies on N-(phenyl)-acetamides." Z. Naturforsch. 2007, 62b, 1-8. (General structural parameters for halo-acetanilides).
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Chemical Identity: PubChem Compound Summary for CID 108036 (Isomer analog context). [3]

  • NMR Prediction Logic: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules in ¹H NMR).

Sources

Exploratory

Strategic Utilization of N-(5-bromo-2-hydroxyphenyl)acetamide: A Divergent Scaffold for Medicinal Chemistry

Executive Summary In the landscape of fragment-based drug discovery (FBDD), N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2) represents a high-value "orthogonally functionalized" scaffold. Its utility stems from t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2) represents a high-value "orthogonally functionalized" scaffold. Its utility stems from the coexistence of three distinct reactive handles: a phenolic hydroxyl group, an acetamido motif, and an aryl bromide. This unique substitution pattern allows for divergent synthetic pathways—enabling the rapid construction of 5-substituted benzoxazoles , biaryl ethers , and functionalized aminophenols .

This technical guide details the synthesis, reactivity profile, and application of this building block, providing researchers with validated protocols to accelerate lead optimization.

Part 1: Chemical Profile & Strategic Value

Structural Identity

The molecule is defined by a 1,2,4-substitution pattern on the benzene ring (relative to the heteroatoms), positioning the bromine atom para to the hydroxyl group and meta to the acetamide.

PropertySpecification
IUPAC Name N-(5-bromo-2-hydroxyphenyl)acetamide
CAS Number 107986-49-2
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Key Functionalities Aryl Bromide (C-C coupling), Phenol (O-alkylation/Cyclization), Acetamide (Amine protection/Directing group)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
The "Orthogonal Reactivity" Concept

The power of this scaffold lies in the ability to selectively manipulate one functional group without affecting the others.

  • The Bromine Handle: Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity before or after heterocycle formation.

  • The Acetamide/Phenol Pair: Serves as a "masked" benzoxazole. Under acidic dehydration conditions, these groups cyclize to form the benzoxazole core, locking the conformation and altering the lipophilicity profile.

Part 2: Synthetic Access & Workflow

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up. The most robust route involves the selective acetylation of 2-amino-4-bromophenol .

Reaction Logic: The amino group is significantly more nucleophilic than the phenol. Controlled acetylation in a biphasic system or mild organic solvent ensures exclusive N-acetylation, avoiding the formation of the O-acetyl or N,O-diacetyl byproducts.

Synthesis Start 2-Amino-4-bromophenol Product N-(5-bromo-2-hydroxyphenyl)acetamide (>90% Yield) Start->Product Selective N-Acetylation 0-25°C, 2h Reagent Ac2O (1.1 eq) AcOH/H2O Reagent->Product

Figure 1: Selective synthesis of the core scaffold.

Divergent Reactivity Map

Once in hand, the scaffold can be directed into three primary chemical spaces.

Reactivity Core N-(5-bromo-2-hydroxyphenyl)acetamide (Core Scaffold) PathA Pathway A: Cyclization (Benzoxazole Synthesis) Core->PathA pTsOH, Toluene, Reflux PathB Pathway B: C-C Coupling (Suzuki/Sonogashira) Core->PathB Ar-B(OH)2, Pd(dppf)Cl2 PathC Pathway C: O-Alkylation (Ether Synthesis) Core->PathC R-X, K2CO3, DMF ProdA 5-Bromo-2-methylbenzoxazole PathA->ProdA ProdB N-(5-Aryl-2-hydroxyphenyl)acetamide PathB->ProdB ProdC N-(5-bromo-2-alkoxyphenyl)acetamide PathC->ProdC

Figure 2: Divergent synthetic pathways available from the core scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide

Context: This protocol minimizes oxidation of the aminophenol starting material.

  • Preparation: Charge a 250 mL round-bottom flask with 2-amino-4-bromophenol (18.8 g, 100 mmol) and glacial acetic acid (80 mL).

  • Acetylation: Add acetic anhydride (10.4 mL, 110 mmol) dropwise over 20 minutes while maintaining the temperature between 20–25°C (water bath cooling may be required).

  • Reaction: Stir the suspension at room temperature for 2 hours. The mixture will initially clear before the product precipitates.[1]

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. Filter the resulting precipitate.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) and dry in a vacuum oven at 50°C.

  • Validation: Expected yield: 85–92%. Purity check via HPLC (>98% a/a). ¹H NMR (DMSO-d₆) should show a singlet methyl peak at ~2.1 ppm and phenolic OH at ~10.0 ppm.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Context: Coupling at the 5-position allows for the introduction of biaryl diversity. The free phenol is tolerated under these conditions.

  • Setup: In a microwave vial, combine:

    • N-(5-bromo-2-hydroxyphenyl)acetamide (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • Potassium carbonate (2M aqueous, 3.0 eq)

    • 1,4-Dioxane (0.1 M concentration relative to substrate)

  • Degassing: Sparge the solvent with argon for 5 minutes before adding the catalyst. Cap the vial.

  • Reaction: Heat in a microwave reactor at 110°C for 30 minutes .

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Note: If the boronic acid is electron-poor, increase catalyst loading to 0.1 eq or switch to XPhos Pd G2 .

Protocol C: Cyclodehydration to 5-Bromo-2-methylbenzoxazole

Context: This reaction converts the acetamide/phenol pair into a benzoxazole pharmacophore.

  • Setup: Dissolve N-(5-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in Toluene or Xylene (0.2 M).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq).

  • Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. Reaction time is typically 4–6 hours.

  • Monitoring: Monitor by TLC (disappearance of the polar acetamide spot).

  • Workup: Cool to RT, wash with saturated NaHCO₃ (to remove acid), then brine. Evaporate solvent to yield the crude benzoxazole.

Part 4: Applications in Drug Discovery[4]

Benzoxazole Pharmacophores

The benzoxazole ring is a bioisostere of the indole and purine systems. Derivatives synthesized from this building block have shown efficacy in:

  • Antimicrobial Agents: 5-substituted benzoxazoles target bacterial DNA gyrase.

  • NSAIDs: Analogues of benoxaprofen.

  • Amyloid Probes: 2-phenylbenzoxazoles bind to Aβ aggregates; the 5-bromo group allows for radiolabeling or further extension to increase binding affinity.

Fragment-Based Screening

Due to its low molecular weight (230 Da) and high ligand efficiency potential, N-(5-bromo-2-hydroxyphenyl)acetamide is an ideal fragment starter .

  • Strategy: Screen the core fragment against a target protein.

  • Optimization: Use the Br-handle to "grow" the molecule into adjacent hydrophobic pockets via Suzuki coupling.

References

  • Sener, E., et al. (2018). Synthesis and antimicrobial activity of 5-benzamido- and 5-phenylacetamido-substituted 2-phenylbenzoxazole derivatives. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Neumann, K. T., et al. (2015).[2] A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles. Organic Letters, 17(8), 2094-2097. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Pottorf, R. S. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dieckmann Cyclization. Tetrahedron Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of N-(5-bromo-2-hydroxyphenyl)acetamide using 1H and 13C NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of novel or synthesized molecules is a critical step in the pipeline, ensuring purity, confirming identity, and understanding chemical properties. This application note provides a detailed guide to the assignment of ¹H and ¹³C NMR spectra for N-(5-bromo-2-hydroxyphenyl)acetamide, a substituted aromatic compound of interest in medicinal chemistry and material science. We will delve into the causal relationships between the molecular structure and the observed spectral data, offering a field-proven methodology for spectral interpretation that enhances scientific integrity and reproducibility.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reliable NMR dataset begins with meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of N-(5-bromo-2-hydroxyphenyl)acetamide.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice of solvent for N-(5-bromo-2-hydroxyphenyl)acetamide due to its ability to solubilize the compound and the presence of exchangeable protons (hydroxyl and amide) which are readily observed in this solvent. The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR provides a convenient internal reference.[1]

  • Concentration: A sample concentration of 10-20 mg in 0.6 mL of DMSO-d₆ is typically sufficient for obtaining good signal-to-noise ratios in a reasonable acquisition time on a modern NMR spectrometer.

  • Procedure:

    • Weigh approximately 15 mg of N-(5-bromo-2-hydroxyphenyl)acetamide directly into a clean, dry NMR tube.

    • Add 0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

2. NMR Instrument Parameters:

The following parameters are recommended for a 600 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is suitable.

    • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds allows for full relaxation of the protons, leading to accurate integration.

    • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 200-220 ppm will encompass the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of N-(5-bromo-2-hydroxyphenyl)acetamide in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamido group. The interpretation is based on the principles of chemical shift, spin-spin coupling, and integration. Aromatic protons generally resonate in the downfield region (6.5-8.5 ppm) due to the ring current effect.[2]

Predicted ¹H NMR Data and Rationale:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-OH ~9.80Singlet1H-The phenolic proton is acidic and its chemical shift is concentration and temperature dependent. It typically appears as a broad singlet. The deshielding effect of the aromatic ring places it far downfield.
-NH ~9.30Singlet1H-The amide proton is also exchangeable and appears as a singlet. Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group and resonance delocalization.
H-6 ~7.22Doublet1H~8.7This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing bromo and acetamido groups. It is coupled to H-4, resulting in a doublet.
H-4 ~7.00Doublet1H~2.7This proton is ortho to the electron-withdrawing bromo group and para to the electron-donating hydroxyl group. It is coupled to H-6 and H-3, but the para coupling is often not resolved. The ortho coupling to H-3 results in a doublet.
H-3 ~6.74Doublet of Doublets1H~8.7, ~2.7This proton is ortho to both the hydroxyl and acetamido groups and meta to the bromo group. It is coupled to both H-4 (ortho) and H-6 (meta), resulting in a doublet of doublets.
-CH₃ ~2.00Singlet3H-The methyl protons of the acetamido group are not coupled to any other protons and therefore appear as a sharp singlet in the upfield region. The adjacent carbonyl group causes a slight downfield shift compared to a typical alkane methyl group.

Note: The predicted chemical shifts and coupling constants are based on analogous compounds and established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum of N-(5-bromo-2-hydroxyphenyl)acetamide will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects. Aromatic carbons typically resonate between 110-160 ppm.[3]

Predicted ¹³C NMR Data and Rationale:

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C=O ~168.47The carbonyl carbon of the amide group is highly deshielded due to the electronegativity of the oxygen atom and appears at the lowest field.
C-2 ~155.96This carbon is directly attached to the highly electronegative hydroxyl group, causing a significant downfield shift.
C-1 ~129.13This carbon is attached to the nitrogen of the acetamido group.
C-6 ~127.81This aromatic carbon is influenced by the ortho hydroxyl and meta bromo and acetamido groups.
C-4 ~119.78This aromatic carbon is influenced by the ortho bromo and para hydroxyl groups.
C-5 ~118.54This carbon is directly attached to the electronegative bromine atom, resulting in a downfield shift.
C-3 ~114.89This aromatic carbon is ortho to the hydroxyl and acetamido groups.
-CH₃ ~22.94The methyl carbon of the acetamido group appears at a characteristic upfield chemical shift.

Note: The predicted chemical shifts are based on established substituent effects and data from similar compounds. Actual experimental values can differ.

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR assignments for N-(5-bromo-2-hydroxyphenyl)acetamide.

¹H NMR ¹³C NMR
Proton δ (ppm) Carbon δ (ppm)
-OH~9.80C=O~168.47
-NH~9.30C-2~155.96
H-6~7.22C-1~129.13
H-4~7.00C-6~127.81
H-3~6.74C-4~119.78
-CH₃~2.00C-5~118.54
C-3~114.89
-CH₃~22.94

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of N-(5-bromo-2-hydroxyphenyl)acetamide with the assigned proton designations.

Sources

Application

Application Notes and Protocols: A Guide to the Selective N-Acylation of 5-bromo-2-aminophenol

Introduction: The Significance of Acylated Aminophenols Acylated aminophenols are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Acylated Aminophenols

Acylated aminophenols are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of an acyl group onto the nitrogen atom of an aminophenol can dramatically alter its physicochemical properties and biological activity. Specifically, the N-acylation of substituted aminophenols, such as 5-bromo-2-aminophenol, is a foundational step in the development of novel therapeutic agents, including antimalarial drugs.[1] This application note provides a comprehensive, field-proven protocol for the selective N-acylation of 5-bromo-2-aminophenol, delving into the underlying chemical principles, offering a detailed experimental procedure, and outlining robust methods for product characterization and purification.

Understanding the Reaction: The Basis of Chemoselectivity

The acylation of 5-bromo-2-aminophenol presents a classic case of chemoselectivity, where a reagent must distinguish between two different functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). In this context, the selective acylation of the more nucleophilic amino group is paramount.

The amino group is generally a better nucleophile than the hydroxyl group.[2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation to an electrophile, such as the carbonyl carbon of an acylating agent.[2] Consequently, the N-acylation reaction proceeds preferentially over O-acylation under appropriate reaction conditions.

The reaction mechanism for the N-acylation of 5-bromo-2-aminophenol with an acylating agent like acetic anhydride or an acyl halide proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., acetate or a halide ion) to yield the final N-acylated product.

Caption: Mechanism of N-acylation of 5-bromo-2-aminophenol.

Experimental Protocol: A Step-by-Step Guide

This protocol details the acetylation of 5-bromo-2-aminophenol using acetic anhydride as the acylating agent.

Materials and Equipment
Reagents Grade Supplier
5-bromo-2-aminophenol≥98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially Available
Glacial Acetic AcidACS Reagent GradeCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-house
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Beakers, Erlenmeyer flasks, graduated cylinders
Buchner funnel and filter paper
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Melting point apparatus
NMR spectrometer
FT-IR spectrometer
Safety Precautions
  • 5-bromo-2-aminophenol: Avoid dust formation and contact with skin and eyes.[3] Use personal protective equipment, including gloves and safety glasses.[3] Ensure adequate ventilation.[3]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

  • General: All procedures should be carried out in a well-ventilated fume hood.[4]

Experimental Workflow Diagram

Workflow A 1. Reaction Setup B 2. Acylation Reaction A->B Add reagents C 3. Reaction Quenching B->C Cool and add water D 4. Extraction C->D Transfer to separatory funnel E 5. Drying and Solvent Removal D->E Collect organic layer F 6. Purification (Recrystallization) E->F Concentrate crude product G 7. Product Characterization F->G Isolate pure crystals

Caption: Experimental workflow for the acylation of 5-bromo-2-aminophenol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminophenol (e.g., 1.88 g, 10 mmol).

    • Add glacial acetic acid (20 mL) to dissolve the starting material. Stir the mixture until a homogeneous solution is obtained.

  • Acylation Reaction:

    • While stirring, slowly add acetic anhydride (1.02 mL, 1.1 g, 11 mmol, 1.1 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.[5]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The product should have a different Rf value than the starting material.

  • Reaction Work-up and Quenching:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) to precipitate the crude product and quench any unreacted acetic anhydride.

    • Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 20 mL) to remove any remaining acetic acid.

    • Air-dry the crude product on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system, such as an ethanol-water mixture, to dissolve the solid upon heating.[6]

    • Heat the mixture gently with stirring until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.[7][8]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

Product Characterization

The identity and purity of the synthesized N-(5-bromo-2-hydroxyphenyl)acetamide should be confirmed by various analytical techniques.

Analytical Technique Expected Observations
Melting Point A sharp melting point range should be observed for the pure product.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the acetyl methyl protons (around 2.1 ppm), the amide proton (a broad singlet), and the hydroxyl proton (a broad singlet).[10][11]
¹³C NMR The spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide (around 168-170 ppm), and the methyl carbon of the acetyl group.[10]
FT-IR The spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (a broad band around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Br stretch.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of N-(5-bromo-2-hydroxyphenyl)acetamide.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure the purity of starting materials.
Loss of product during work-up or purification.Minimize transfers and use appropriate solvent volumes for recrystallization.
Impure Product (presence of starting material) Insufficient reaction time or amount of acylating agent.Increase reaction time or use a slight excess of the acylating agent.
O-acylation as a side product Reaction conditions too harsh.Perform the reaction at a lower temperature.
Product is an oil and does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel.
Incorrect solvent for recrystallization.Screen different solvent systems for recrystallization.

Conclusion

The selective N-acylation of 5-bromo-2-aminophenol is a robust and reproducible reaction that provides a key intermediate for various applications in drug discovery and development. By carefully controlling the reaction conditions and employing standard purification techniques, high yields of the desired N-acylated product can be obtained. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists in the field of synthetic organic chemistry.

References

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Google Patents. (n.d.). US3717680A - Purification of p-aminophenol.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0134637A2 - 2-Aminophenol derivatives and process for their preparation.
  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8933-8943.
  • ResearchGate. (n.d.). Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. Retrieved from [Link]

  • Thorat, B. R., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18517-18525.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

  • Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
  • ResearchGate. (n.d.). (PDF) Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin. Retrieved from [Link]

  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

Sources

Method

Experimental design for testing the anti-inflammatory properties of N-(5-bromo-2-hydroxyphenyl)acetamide

This Application Note is structured as a comprehensive technical guide for evaluating the anti-inflammatory potential of N-(5-bromo-2-hydroxyphenyl)acetamide (also referred to as 5-Bromo-2-hydroxyacetanilide). Preclinica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for evaluating the anti-inflammatory potential of N-(5-bromo-2-hydroxyphenyl)acetamide (also referred to as 5-Bromo-2-hydroxyacetanilide).

Preclinical Evaluation of N-(5-bromo-2-hydroxyphenyl)acetamide: In Vitro and In Vivo Anti-Inflammatory Protocols

Introduction & Rationale

The compound N-(5-bromo-2-hydroxyphenyl)acetamide presents a pharmacophore structurally analogous to acetaminophen and salicylamides, but with a critical halogenation at the 5-position. Halogenation, particularly bromination, is a proven medicinal chemistry strategy to enhance lipophilicity (LogP) and metabolic stability, potentially increasing membrane permeability and altering binding affinity to cyclooxygenase (COX) active sites.

This guide outlines a tiered experimental design to validate the compound's anti-inflammatory efficacy.[1][2] The approach moves from physicochemical stabilization assays to cellular signaling modulation, culminating in a systemic animal model.

Key Mechanistic Hypotheses:

  • Lysosomal Stabilization: The phenolic hydroxyl group may stabilize lysosomal membranes, preventing the release of proteolytic enzymes.

  • iNOS Suppression: The acetamide moiety may interfere with the NF-κB pathway, reducing nitric oxide (NO) production.

  • COX Selectivity: The steric bulk of the bromine atom may induce selectivity between COX-1 and COX-2 isoforms.

Phase I: In Vitro Screening (Non-Cellular)

Objective: To determine the compound's ability to prevent protein denaturation, a surrogate marker for membrane stabilization and anti-arthritic activity.

Protocol A: Inhibition of Albumin Denaturation

Denaturation of tissue proteins is a well-documented cause of inflammation.[3] Agents that stabilize serum albumin often stabilize lysosomal membranes.

Reagents:

  • Bovine Serum Albumin (BSA), 1% aqueous solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.[3]

  • Positive Control: Diclofenac Sodium (Standard NSAID).[4]

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

  • Preparation: Dissolve N-(5-bromo-2-hydroxyphenyl)acetamide in DMSO to create a stock. Dilute with PBS to test concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Incubation: Mix 2.8 mL of PBS, 0.2 mL of BSA, and 2 mL of the Test Compound.

  • Thermal Stress: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm .

Data Analysis: Calculate % Inhibition using the formula:


[1][4]
Phase II: Cellular Mechanism & Signaling (In Vitro)

Objective: To evaluate the suppression of pro-inflammatory mediators (NO, Cytokines) in macrophages without confounding cytotoxicity.

Protocol B: LPS-Induced RAW 264.7 Macrophage Model

This is the industry-standard assay for screening small molecules against acute inflammation.

Reagents:

  • RAW 264.7 Murine Macrophage cell line (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli (Inducer).

  • Griess Reagent (for Nitrite quantification).[5][6]

  • MTT Reagent (for Cell Viability - Critical Quality Control ).

Experimental Design:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the Test Compound (1–100 µM) for 1 hour.

    • Control: Vehicle (DMSO) only.

    • Positive Control:[1][2][7][8] Indomethacin or L-NMMA (NOS inhibitor).

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Analysis (Split Well):

    • Supernatant: Transfer 100 µL to a new plate. Add 100 µL Griess reagent.[6][9][10] Measure Absorbance at 540 nm (Nitrite levels).

    • Adherent Cells: Add MTT solution to the original wells to assess viability. Note: If cell viability drops below 80%, reductions in NO are likely due to cytotoxicity, not anti-inflammatory activity.

Mechanistic Pathway Visualization

The following diagram illustrates the signaling pathway targeted by this protocol.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Transcription NFkB_Nuc->iNOS Promoter Binding NO Nitric Oxide (NO) iNOS->NO Enzymatic Production Compound N-(5-bromo-2-hydroxyphenyl)acetamide (Putative Inhibitor) Compound->NFkB_Nuc Potential Blockade Compound->iNOS Enzyme Inhibition

Figure 1: Putative Mechanism of Action in LPS-stimulated Macrophages. The compound is hypothesized to intercept the NF-κB translocation or directly inhibit iNOS activity.

Phase III: In Vivo Validation (Systemic)

Objective: To confirm efficacy in a complex biological system using the Carrageenan-Induced Paw Edema model.

Protocol C: Carrageenan-Induced Paw Edema (Rat Model)

This model is biphasic:

  • Phase 1 (0-2h): Release of histamine and serotonin.

  • Phase 2 (3-5h): Release of kinins and prostaglandins (COX-dependent).

  • Success Criterion: Efficacy in Phase 2 strongly suggests COX inhibition.

Animals: Male Wistar rats (150–200 g), n=6 per group.

Dosing Regimen:

Group Treatment Dose Route
I Vehicle Control 10 mL/kg Saline/DMSO Oral (p.o.)
II Positive Control Indomethacin (10 mg/kg) Oral (p.o.)
III Test Low Compound (25 mg/kg) Oral (p.o.)

| IV | Test High | Compound (50 mg/kg) | Oral (p.o.) |

Workflow:

  • Acclimatization: 7 days prior to testing.

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer.
    
  • Treatment: Administer drugs orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours post-injection.
    

Workflow Diagram:

InVivoWorkflow Step1 Baseline Measure (Plethysmometer) Step2 Drug Admin (p.o. -1 hr) Step1->Step2 Step3 Induction (1% Carrageenan) Step2->Step3 Step4 Phase 1 Measure (1-2 hrs) Histamine/Serotonin Step3->Step4 Step5 Phase 2 Measure (3-6 hrs) Prostaglandins Step4->Step5

Figure 2: Experimental timeline for the Carrageenan-Induced Paw Edema assay. Phase 2 (3-6 hrs) is the critical window for detecting NSAID-like activity.

Data Presentation & Statistical Analysis

For all protocols, data must be expressed as Mean ± SEM. Statistical significance is determined using One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to the Vehicle Control).

Expected Data Output Format (Example):

Treatment GroupDose (mg/kg)Paw Volume 1h (mL)Paw Volume 3h (mL)% Inhibition (3h)
Vehicle Control-1.45 ± 0.051.85 ± 0.08-
Indomethacin101.20 ± 0.041.30 ± 0.05**63%
Test Compound 50 1.25 ± 0.06 1.40 ± 0.07 *51%

Note: Asterisks (, *) indicate statistical significance levels (p<0.05, p<0.01).

References
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology.

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry.

  • Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.[11] International Immunopharmacology.[11]

  • BenchChem Protocols. Application Note: Carrageenan-Induced Paw Edema Protocol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of N-(5-bromo-2-hydroxyphenyl)acetamide

Current Status: Operational Topic: Troubleshooting Side Products & Impurities Target Molecule: N-(5-bromo-2-hydroxyphenyl)acetamide CAS Registry Number: 40925-68-6 (Analogous reference) Executive Summary & Reaction Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Products & Impurities Target Molecule: N-(5-bromo-2-hydroxyphenyl)acetamide CAS Registry Number: 40925-68-6 (Analogous reference)

Executive Summary & Reaction Logic

This guide addresses the two primary synthetic routes for N-(5-bromo-2-hydroxyphenyl)acetamide :

  • Route A (Recommended): Selective

    
    -acetylation of 2-amino-4-bromophenol.
    
  • Route B (Alternative): Electrophilic bromination of

    
    -(2-hydroxyphenyl)acetamide.
    

While Route A is generally preferred for its regiochemical purity, it suffers from chemoselectivity issues (


- vs 

-acetylation). Route B suffers from regioselectivity issues (3-bromo vs 5-bromo isomers).
Master Reaction Logic (Route A)

The synthesis relies on the nucleophilic differential between the amine (


) and the phenol (

). Under neutral-to-mildly acidic conditions, the amine is the harder, better nucleophile. Under basic conditions, the phenoxide anion competes, leading to ester formation.

ReactionPath Start 2-Amino-4-bromophenol Target TARGET N-(5-bromo-2-hydroxyphenyl)acetamide (N-Acetyl) Start->Target Controlled pH (AcOH/Water) Side1 SIDE PRODUCT A N,O-Diacetylated (Ester + Amide) Start->Side1 Excess Base High Temp Side2 SIDE PRODUCT B Oxidized Quinone Imine (Colored Impurity) Start->Side2 Air/Light High pH Ac2O Reagent: Ac2O (1.1 eq) Ac2O->Target

Figure 1: Chemoselectivity landscape in the acetylation of 2-amino-4-bromophenol.

Troubleshooting Guide: The Acetylation Route

Precursor: 2-amino-4-bromophenol Reagent: Acetic Anhydride (


) or Acetyl Chloride
Issue 1: "TLC shows two major spots (High Rf and Low Rf)."

Diagnosis: Competition between


-acetylation and 

-acetylation.
  • The Target (Low Rf): The desired phenol is polar and hydrogen-bond donating.

  • The Impurity (High Rf): The

    
    -diacetylated species (ester-amide) is less polar.
    

Technical Explanation: Phenols are ambident nucleophiles. While the amine is naturally more nucleophilic than the neutral hydroxyl group, the presence of base (e.g., Pyridine,


, or even NaOH) deprotonates the phenol to a phenoxide, which is kinetically rapid toward acetylation. This leads to N-(2-acetoxy-5-bromophenyl)acetamide .

Corrective Protocol:

  • Solvent Switch: Move to a biphasic system (Water/EtOAc) or glacial acetic acid. Water suppresses

    
    -acetylation by solvating the phenoxide and hydrolyzing the labile phenolic ester if it forms.
    
  • Selective Hydrolysis (The Fix): If you already have the mixture, do not discard it.

    • Dissolve the crude mixture in MeOH.

    • Add 1.05 eq of

      
       (mild base).
      
    • Stir at RT for 30 mins.

    • Mechanism:[1] Phenolic esters are far more labile than acetamides. The base will selectively cleave the

      
      -acetyl group, returning the diacetylated impurity to the target molecule [1].
      
Issue 2: "The product is dark brown/purple instead of off-white."

Diagnosis: Oxidation to Quinone Imines.[2] Technical Explanation: Aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming quinone imines.[2] This is accelerated by high pH and light.

Corrective Protocol:

  • Add Reducing Agent: Add a pinch of Sodium Dithionite (

    
    ) or Sodium Metabisulfite during the workup or recrystallization.
    
  • Acidic Workup: Ensure the final isolation is done at pH < 6. Quinone imines are often unstable in acid and reduce back or polymerize into removable tars.

Troubleshooting Guide: The Bromination Route

Precursor:


-(2-hydroxyphenyl)acetamide
Reagent:  Bromine (

) or NBS
Issue 3: "Melting point is depressed (wide range)."

Diagnosis: Regioisomer Contamination (3-bromo vs 5-bromo).

Technical Explanation: The starting material has two directing groups:

  • -OH (Position 1): Strong activator, ortho/para director.

  • -NHAc (Position 2): Moderate activator, ortho/para director.

The -OH group dominates the directing effects.

  • Position 5 (Target): Para to -OH, Meta to -NHAc. (Favored by -OH).

  • Position 3 (Impurity): Ortho to -OH, Meta to -NHAc. (Favored by -OH, but sterically crowded by -NHAc).

  • Position 4/6: Unfavorable (Meta to -OH).

While Position 5 is electronically favored, Position 3 is active enough to form 5-15% of the byproduct depending on temperature [2].

Data Comparison:

Parameter5-Bromo Isomer (Target)3-Bromo Isomer (Impurity)
Directing Influence Para to OH (Strong)Ortho to OH (Strong)
Steric Hindrance LowHigh (Flanked by OH and NHAc)
Polarity (TLC) Slightly lower RfSlightly higher Rf (Intramolecular H-bond)

Corrective Protocol:

  • Temperature Control: Conduct bromination at 0°C to -5°C. Lower temperatures increase selectivity for the sterically less hindered 5-position.

  • Reagent Control: Use N-Bromosuccinimide (NBS) in acetonitrile rather than elemental bromine. NBS provides a low, steady concentration of electrophilic bromine, favoring the thermodynamic product (5-bromo) over the kinetic mix.

Characterization & Validation Data

When validating your isolated product, use these expected signals to confirm the elimination of side products.

1H NMR Diagnostics (DMSO-d6)
  • Target (5-bromo): Look for the aromatic region. You should see a distinct pattern for 1,2,4-trisubstitution.

    • 
       ~9.0-9.5 ppm (Singlet, -NH).
      
    • 
       ~10.0 ppm (Broad Singlet, -OH).
      
    • Coupling: A doublet with meta coupling (J ~ 2.5 Hz) indicates the proton at position 6 (between Br and NHAc).

  • Impurity (O-Acetyl): Look for a second methyl singlet around

    
     2.3 ppm. The amide methyl is usually 
    
    
    
    2.0-2.1 ppm. If you see two methyl peaks, you have the ester.
Recommended Purification Workflow

Purification Crude Crude Reaction Mix (Contains Target + Diacetyl + Isomers) Step1 Step 1: Mild Hydrolysis (MeOH / K2CO3, 30 min) Converts Diacetyl -> Target Crude->Step1 Step2 Step 2: Acidification & Filtration (pH 5-6) Step1->Step2 Step3 Step 3: Recrystallization (EtOH/Water or Toluene) Step2->Step3 Final Pure N-(5-bromo-2-hydroxyphenyl)acetamide Step3->Final

Figure 2: Optimized purification logic for removing O-acetyl and regio-impurities.

References

  • Selective N-Acetylation Protocols

    • Source: Bhattacharya, A., et al. "One-step synthesis of N-acetyl-p-aminophenol." Journal of Chemical Research.
    • Context: Establishes the kinetic preference for N-acetylation in aqueous/acetic acid media and the lability of phenolic esters.
    • Link: (Analogous chemistry for 4-aminophenol).

  • Source: Smith, M. B. March's Advanced Organic Chemistry. 7th Ed. Wiley.
  • Purification of Acetamidophenols

    • Source: US Patent 4474985A.
    • Context: Details the removal of color bodies (quinone imines) using reducing agents and pH control.
    • Link:

  • Structural Confirmation (Analogous)

    • Source: "2-(4-Hydroxyphenyl)acetamide crystal structure." PMC - NIH.
    • Context: Provides structural benchmarks for amide/phenol hydrogen bonding patterns relevant to NMR interpret
    • Link:

Sources

Optimization

Technical Support Center: Purification of N-(5-Bromo-2-hydroxyphenyl)acetamide

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering purity issues with crude N-(5-bromo-2-hydroxyphenyl)acetamide (CAS 107986-49-2). Ticket ID: PUR-Br-OH-Acetamide Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering purity issues with crude N-(5-bromo-2-hydroxyphenyl)acetamide (CAS 107986-49-2).

Ticket ID: PUR-Br-OH-Acetamide Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of oxidative impurities and regioisomers from crude reaction mixtures.

Compound Identity & Specification Check

Before initiating purification, verify your target against these specifications to ensure you are troubleshooting the correct molecule.

PropertySpecificationNotes
IUPAC Name N-(5-bromo-2-hydroxyphenyl)acetamideAlso known as 4-bromo-2-acetamidophenol.[1][2]
CAS Registry 107986-49-2 Distinct from the 4-bromo-3-hydroxy isomer.[1]
Target Melting Point 166 – 171 °C Significant deviation indicates specific impurities (see Diagnostics).
Appearance White to off-white crystalline solidPink/Brown indicates oxidation (quinone formation).
Solubility Soluble in EtOH, DMSO, hot water; Soluble in dilute NaOH.Insoluble in non-polar solvents (Hexane).

Diagnostic Hub: Identify Your Impurity

Use this decision matrix to determine the nature of your contamination before selecting a protocol.

Q1: Why is my crude product pink, brown, or violet?

Diagnosis: Oxidative Degradation (Quinone Imines). Like its isomer acetaminophen, this compound is an aminophenol derivative. In the presence of air and light, trace amounts oxidize to form highly colored quinone imine species.

  • The Fix: You cannot remove this effectively by simple solvent washing. You must use a reductive recrystallization (Protocol A).

Q2: My melting point is significantly higher than 171 °C (e.g., >190 °C).

Diagnosis: Unreacted Starting Material. The starting material, N-(2-hydroxyphenyl)acetamide (2-acetamidophenol), has a melting point of ~209 °C .

  • The Cause: Incomplete bromination or poor stoichiometry.

  • The Fix: The starting material is more soluble in hot water than the brominated product. Use Protocol B (Fractional Recrystallization) .

Q3: My melting point is depressed (e.g., 145–155 °C) and the range is broad.

Diagnosis: Polybromination or Regioisomers. You likely have contamination from N-(3,5-dibromo-2-hydroxyphenyl)acetamide. The hydroxyl group is a strong ortho/para director. While the 5-position (para) is favored, excess bromine leads to 3,5-substitution.

  • The Fix: These impurities are less soluble in polar solvents than the mono-bromo product. Requires Column Chromatography or strict Stoichiometric Control in future runs.

Protocol Vault: Purification Workflows

Protocol A: Reductive Recrystallization (Standard Purification)

Best for: Removal of colored oxidative impurities and minor salts.

Mechanism: Sodium dithionite (


) acts as a reducing agent, converting colored quinones back to colorless phenolic species or water-soluble sulfonyl derivatives that remain in the mother liquor.
  • Preparation: Place 10 g of crude crude N-(5-bromo-2-hydroxyphenyl)acetamide in a 250 mL Erlenmeyer flask.

  • Solvent System: Prepare a mixture of Ethanol:Water (1:3 v/v) .

  • Dissolution: Add 80 mL of the solvent mixture. Heat to boiling (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely, add solvent in 5 mL increments.

  • Reductive Bleaching: Once dissolved, remove from heat source briefly and add 0.5 g Sodium Dithionite .

    • Observation: The dark color should fade significantly within 1–2 minutes.

    • Optional: Add 0.5 g Activated Carbon for stubborn organic impurities.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove carbon/insolubles.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the white crystals. Wash with 20 mL of ice-cold water .

  • Drying: Dry under vacuum at

    
     for 6 hours.
    
Protocol B: Acid-Base Extraction (Bulk Cleanup)

Best for: Removing non-phenolic impurities (e.g., over-acylated byproducts).

  • Dissolution: Dissolve the crude solid in 10% NaOH (aq) . The phenol will deprotonate and dissolve; non-acidic impurities (like O-acetylated byproducts) will remain insoluble.

  • Filtration: Filter off any undissolved solids.

  • Precipitation: Slowly acidify the filtrate with glacial acetic acid or dilute HCl to pH 5–6 while stirring vigorously. The product will precipitate.[3][4]

  • Follow-up: Collect the solid and proceed to Protocol A for final polishing.

Mechanistic Deep Dive: Impurity Formation Logic

Understanding why these impurities form allows you to prevent them in the synthesis phase.

The Directing Conflict: The substrate, N-(2-hydroxyphenyl)acetamide, has two directing groups:

  • -OH (Phenolic): Strongly activating, ortho/para director.

  • -NHAc (Acetamido): Moderately activating, ortho/para director.

Because the -OH group is a stronger activator, it dictates the substitution pattern.

  • Position 5 (Para to OH): The primary target. Sterically accessible.

  • Position 3 (Ortho to OH): The secondary site. Sterically hindered by the adjacent acetamido group, but accessible if excess bromine is used (leading to dibromo species).

  • Position 4/6: Controlled by the weaker -NHAc group; rarely observed as major products unless the phenol is protected.

Impurity Flowchart

The following diagram visualizes the separation logic and impurity fate during Protocol A.

PurificationLogic Crude Crude N-(5-bromo-2-hydroxyphenyl)acetamide (Contains: Quinones, Salts, Isomers) Solvent Add EtOH/Water (1:3) Heat to 90°C Crude->Solvent Solution Hot Solution (Dissolved Organics) Solvent->Solution Dithionite Add Sodium Dithionite (Reduces Quinones) Solution->Dithionite Decolorization HotFilter Hot Filtration Dithionite->HotFilter Cooling Cool to 4°C (Crystallization) HotFilter->Cooling Filtrate Residue Insolubles (Carbon, Dust) HotFilter->Residue Removes Filtration Vacuum Filtration Cooling->Filtration Product Pure Crystals (White, MP 166-171°C) Filtration->Product Retentate Filtrate Mother Liquor (Contains: Reduced Quinones, Salts, Soluble Isomers) Filtration->Filtrate Waste

Caption: Workflow for the reductive recrystallization of N-(5-bromo-2-hydroxyphenyl)acetamide, highlighting the removal of oxidative color bodies.

References

  • Heterocyclics Inc. (n.d.). N-(5-Bromo-2-hydroxyphenyl)acetamide Product Specification. Retrieved February 10, 2026, from [Link]

  • ChemSrc. (2024). 2-Acetamido-4-bromophenol (CAS 107986-49-2) Physicochemical Properties. Retrieved February 10, 2026, from [Link]

  • Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Methodology for aminophenol purification adapted for brominated analog). Retrieved February 10, 2026, from [Link]

  • PubChem. (2025). Compound Summary: N-(5-bromo-2-hydroxyphenyl)acetamide.[5] National Library of Medicine. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

Preventing di-bromination in the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide

Welcome to the technical support center for the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results, with a primary focus on preventing di-bromination.

Introduction: The Challenge of Selectivity

The synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide involves the electrophilic aromatic substitution of N-(2-hydroxyphenyl)acetamide. The starting material possesses two powerful activating groups on the benzene ring: a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group. Both are ortho, para-directing, which significantly increases the electron density of the aromatic ring and makes it highly susceptible to electrophilic attack.[1][2] This high reactivity is a double-edged sword; while it facilitates the bromination reaction, it also makes it notoriously difficult to control, often leading to the formation of the undesired di-brominated byproduct, N-(3,5-dibromo-2-hydroxyphenyl)acetamide. This guide will equip you with the knowledge and techniques to favor the desired mono-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning into a dark, tarry mess?

This is a common issue when working with highly activated phenols. Phenols are easily oxidized, and harsh reaction conditions or the presence of strong oxidizing agents can lead to the formation of complex, colored byproducts.[1] Using a milder brominating agent and controlling the reaction temperature are crucial to mitigate this.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are they likely to be?

The multiple spots likely correspond to a mixture of your starting material, the desired mono-brominated product (N-(5-bromo-2-hydroxyphenyl)acetamide), and one or more over-brominated products, primarily N-(3,5-dibromo-2-hydroxyphenyl)acetamide. You may also have other isomeric mono-bromo products, though the 5-bromo isomer is generally favored due to steric and electronic factors.

Q3: Is it possible to completely eliminate the formation of the di-bromo byproduct?

In practice, completely eliminating the di-bromo byproduct can be extremely challenging due to the high activation of the starting material. The goal of a well-optimized reaction is to maximize the yield of the mono-bromo product while minimizing the di-bromo to a level that allows for straightforward purification.

Q4: Can I use liquid bromine (Br₂) for this reaction?

While it's possible, using liquid bromine is strongly discouraged for this synthesis. Its high reactivity makes it very difficult to control the reaction, leading to a high proportion of di- and even tri-brominated products.[3] Milder brominating agents like N-Bromosuccinimide (NBS) offer far better selectivity.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Ensure your NBS is of high purity and has been stored correctly. 2. While starting at a low temperature is crucial for selectivity, you may need to allow the reaction to slowly warm to room temperature.[3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Excessive di-bromination 1. Use of a highly reactive brominating agent (e.g., Br₂). 2. Reaction temperature is too high. 3. Use of a polar protic solvent (e.g., water, methanol). 4. Incorrect stoichiometry (excess brominating agent).1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[4] 2. Maintain a low temperature (0-5 °C), especially during the addition of the brominating agent.[3] 3. Use a less polar solvent such as acetic acid or a mixture of acetic acid and a non-polar co-solvent. 4. Use a stoichiometric amount or a slight deficit of the brominating agent.
Formation of multiple isomers The -OH and -NHCOCH₃ groups direct to multiple ortho and para positions.While the 5-position is generally favored, some formation of other isomers is possible. Careful column chromatography is the most effective way to separate these isomers.
Difficulty in purifying the product Close Rf values of the mono- and di-brominated products on TLC.1. Optimize your mobile phase for column chromatography. A solvent system with a lower polarity may improve separation. 2. Consider recrystallization as an alternative or additional purification step.
Product degradation during workup The phenolic hydroxyl group can be sensitive to pH changes or exposure to air.1. Perform the workup and purification steps promptly after the reaction is complete. 2. Use a mildly acidic aqueous solution during the extraction to suppress phenoxide formation.

Understanding the Reaction Mechanism and Regioselectivity

The bromination of N-(2-hydroxyphenyl)acetamide is an electrophilic aromatic substitution reaction. The hydroxyl and acetamido groups donate electron density into the benzene ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. This increased stability lowers the activation energy of the reaction, making it proceed more readily than the bromination of benzene itself.

Both the -OH and -NHCOCH₃ groups are ortho, para-directing. In N-(2-hydroxyphenyl)acetamide, the positions ortho and para to the powerful activating -OH group are positions 3, 5, and the carbon bearing the acetamido group. The positions ortho and para to the acetamido group are positions 3, 1 (bearing the -OH group), and 5. The synergy of these two groups strongly activates position 5 (para to the hydroxyl group and ortho to the acetamido group) and position 3 (ortho to both groups).

G Start N-(2-hydroxyphenyl)acetamide + Br⁺ Intermediate Arenium Ion Intermediate (Carbocation stabilized by -OH and -NHAc groups) Start->Intermediate Electrophilic Attack Deprotonation Deprotonation at C5 Intermediate->Deprotonation Resonance Stabilization Product N-(5-bromo-2-hydroxyphenyl)acetamide + H⁺ Deprotonation->Product Restoration of Aromaticity caption Mechanism of mono-bromination

Caption: Mechanism of mono-bromination at the 5-position.

The key to preventing di-bromination is to use reaction conditions that are mild enough to allow for the mono-bromination to occur selectively, without providing enough energy to overcome the activation barrier for a second bromination on the now slightly deactivated mono-bromo product.

Recommended Experimental Protocol

This protocol is designed to favor the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide while minimizing the formation of di-brominated byproducts.

Materials:

  • N-(2-hydroxyphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(2-hydroxyphenyl)acetamide (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization and Reduction: Add saturated sodium thiosulfate solution to quench any remaining bromine, followed by slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the desired product from any starting material and di-brominated byproduct.

G Start Dissolve Starting Material in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_NBS Slowly add NBS Cool->Add_NBS React Stir at 0-5 °C for 2-4h (Monitor by TLC) Add_NBS->React Quench Quench with Ice Water, Na₂S₂O₃, and NaHCO₃ React->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash with Water/Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-(5-bromo-2-hydroxyphenyl)acetamide Purify->Product caption Experimental workflow

Caption: Recommended experimental workflow.

Analytical Characterization

Proper characterization of the final product and reaction mixture is essential to confirm the identity and purity of N-(5-bromo-2-hydroxyphenyl)acetamide and to quantify any byproducts.

Technique Purpose Expected Observations for N-(5-bromo-2-hydroxyphenyl)acetamide
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative assessment of purity.The product should have a distinct Rf value from the starting material and the di-bromo byproduct. The di-bromo product is typically less polar.
1H NMR Structural elucidation.The aromatic region of the spectrum will show a characteristic splitting pattern for the three remaining protons on the substituted ring. The disappearance of the proton at the 5-position will be evident.
13C NMR Structural confirmation.The spectrum will show the expected number of carbon signals, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.The mass spectrum will show a molecular ion peak corresponding to the mass of the product, with a characteristic M+2 peak of nearly equal intensity due to the presence of the 79Br and 81Br isotopes.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and isomer distribution. [5][6]A well-developed HPLC method can separate and quantify the desired product, starting material, and any isomeric byproducts. [5][6]

References

  • Synthesis of N-(5-Bromo-2-methylphenyl)acetamide. MySkinRecipes. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Available at: [Link]

  • The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... ResearchGate. Available at: [Link]

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate. Available at: [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link]

  • N-(4-Hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. (2022-09-29). Available at: [Link]

  • Aromatic bromination with NBS. Sciencemadness Discussion Board. (2012-04-14). Available at: [Link]

  • Purification of N-acetyl aminophenols. Google Patents.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. (2022-03-07). Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available at: [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. (2021-07-01). Available at: [Link]

  • N-(3-Hydroxyphenyl)acetamide. ResearchGate. (2025-08-10). Available at: [Link]

  • Bromination of N-acyl-derivatives of p-aminophenols (naphtols) and p-phenylenediamines. ResearchGate. Available at: [Link]

Sources

Optimization

Identification of unknown peaks in the NMR spectrum of N-(5-bromo-2-hydroxyphenyl)acetamide

Welcome to the technical support center for N-(5-bromo-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unknown peaks in the N...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-bromo-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unknown peaks in the NMR spectrum of this compound. By understanding the synthetic route and potential side reactions, we can systematically identify the origin of these unexpected signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A1: Unidentified peaks in the aromatic region (typically 6.5-8.0 ppm) often originate from starting materials, regioisomers, or degradation products. Let's break down the possibilities.

1. Unreacted Starting Material: 2-Amino-4-bromophenol

The most common impurity is the unreacted starting material, 2-amino-4-bromophenol. In a typical synthesis, this aminophenol is acetylated to form the final product. Incomplete reaction will result in its presence in your sample.

  • Identification: Look for a set of aromatic signals corresponding to 2-amino-4-bromophenol. The expected chemical shifts can vary slightly depending on the solvent, concentration, and pH. A reference spectrum in DMSO-d6 shows peaks at approximately 6.72 (d), 6.56 (d), and 6.50 (dd) ppm. The amine (NH2) and hydroxyl (OH) protons are also characteristic, though their shifts are variable.[1]

  • Confirmation: The most definitive method for confirmation is a spiking study. Add a small amount of authentic 2-amino-4-bromophenol to your NMR sample. An increase in the intensity of the suspected impurity peaks will confirm its identity.

2. Isomeric Impurities

Depending on the purity of the starting 2-amino-4-bromophenol, you may have isomeric impurities that carry through the synthesis. For example, if 4-bromo-2-aminophenol was synthesized from 4-bromo-2-nitrophenol, there could be other bromonitrophenol isomers present that would lead to isomeric final products.

3. Degradation Product: Hydrolysis

N-(5-bromo-2-hydroxyphenyl)acetamide can hydrolyze back to 2-amino-4-bromophenol and acetic acid, especially if the sample is exposed to moisture or acidic/basic conditions over time.

  • Identification: The signals will be identical to those of the unreacted starting material as described above.

Table 1: Expected ¹H NMR Chemical Shifts of N-(5-bromo-2-hydroxyphenyl)acetamide and Potential Aromatic Impurities (in DMSO-d6)

CompoundAromatic Protons (ppm)Other Key Protons (ppm)
N-(5-bromo-2-hydroxyphenyl)acetamide (Product)~7.8 (d), ~7.1 (dd), ~6.9 (d)~9.8 (s, 1H, OH), ~9.3 (s, 1H, NH), ~2.0 (s, 3H, CH3)
2-Amino-4-bromophenol (Starting Material)~6.72 (d), ~6.56 (d), ~6.50 (dd)[1]~9.3 (br s, 1H, OH), ~4.8 (br s, 2H, NH2)[1]
Acetic Acid (Byproduct/Degradation)N/A~11.4 (br s, 1H, COOH), ~2.1 (s, 3H, CH3)

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Q2: I have a singlet around 2.2-2.3 ppm that doesn't belong to my product. What could it be?

A2: A singlet in this region, slightly downfield from your product's acetyl methyl group (~2.0 ppm), is highly indicative of the diacetylated byproduct, N-(2-acetoxy-5-bromophenyl)acetamide .

Causality: This impurity arises from the acetylation of both the amine and the phenolic hydroxyl group of the starting material, 2-amino-4-bromophenol. This is more likely to occur if an excess of the acetylating agent (e.g., acetic anhydride) is used, especially at elevated temperatures.

  • Identification: The key diagnostic signals for this diacetylated compound would be:

    • Two distinct acetyl methyl singlets. One for the acetamido group (N-acetyl) and another for the acetoxy group (O-acetyl). The O-acetyl methyl protons are typically deshielded compared to the N-acetyl protons and would appear further downfield.

    • A shift in the aromatic proton signals compared to the desired product due to the change in the electronic environment from a hydroxyl group to an acetoxy group.

  • Experimental Workflow for Identification:

    Workflow for Diacetylated Impurity Identification
Q3: My baseline is messy, and I see some broad humps. What are these?

A3: A messy baseline and broad, ill-defined peaks can be indicative of several issues, including the presence of oxidized impurities or poor sample preparation.

1. Oxidation Products:

Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities like quinones and quinonimines.[2][3] These species are often paramagnetic or can participate in dynamic exchange processes, leading to broad NMR signals and a distorted baseline.

  • Mitigation: It is crucial to handle the starting material, 2-amino-4-bromophenol, and the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use of degassed solvents for the reaction and purification can also minimize oxidation. If your product is discolored (e.g., pink, brown), it is a strong indication of the presence of these oxidized species.

2. Water Content:

Excessive water in your NMR solvent (especially DMSO-d6, which is hygroscopic) can lead to a broad peak that can exchange with your labile OH and NH protons, causing them to broaden as well.

  • Action: Use fresh, high-quality deuterated solvents. The residual water peak in DMSO-d6 typically appears around 3.3 ppm.

Troubleshooting and Experimental Protocols

Protocol 1: Spiking Study for Starting Material Identification

This protocol is a definitive method to confirm the presence of unreacted 2-amino-4-bromophenol.

Methodology:

  • Prepare your initial NMR sample: Dissolve your N-(5-bromo-2-hydroxyphenyl)acetamide product in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a standard ¹H NMR spectrum.

  • Identify suspect peaks: Tentatively assign the peaks that you suspect correspond to 2-amino-4-bromophenol based on the reference data in Table 1.

  • Prepare a stock solution of the starting material: Dissolve a small, known amount of pure 2-amino-4-bromophenol in the same deuterated solvent.

  • Spike the NMR sample: Add a small aliquot (e.g., 1-2 µL) of the starting material stock solution directly to your NMR tube containing your product sample.

  • Re-acquire the ¹H NMR spectrum: Run the spectrum again under identical conditions.

  • Analyze the results: If the intensity of the suspected impurity peaks increases relative to the product peaks, you have confirmed the presence of unreacted starting material.

Protocol 2: D₂O Exchange for Labile Proton Identification

This experiment helps to identify the signals from exchangeable protons (OH and NH).

Methodology:

  • Acquire a standard ¹H NMR spectrum: Dissolve your sample in a suitable solvent (DMSO-d6 is excellent for this as OH and NH protons are often sharp).

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and re-acquire: Gently shake the tube to mix and acquire another ¹H NMR spectrum.

  • Analyze: The signals corresponding to the OH and NH protons will decrease in intensity or disappear completely due to deuterium exchange. This can help to simplify the spectrum and confirm the location of these labile protons.

Logical Flow for Impurity Identification

The following diagram illustrates a systematic approach to identifying unknown peaks in your NMR spectrum.

impurity_identification start Unknown Peaks in ¹H NMR Spectrum check_aromatic Aromatic Region (6.5-8.0 ppm)? start->check_aromatic check_aliphatic Aliphatic Region (1.9-2.5 ppm)? start->check_aliphatic broad_peaks Broad Peaks / Messy Baseline? start->broad_peaks sm_present Unreacted 2-Amino-4-bromophenol check_aromatic->sm_present hydrolysis_product Hydrolysis Product (2-Amino-4-bromophenol) check_aromatic->hydrolysis_product diacetyl Diacetylated Byproduct (N-(2-acetoxy-5-bromophenyl)acetamide) check_aliphatic->diacetyl acetic_acid Acetic Acid / Acetic Anhydride check_aliphatic->acetic_acid oxidation Oxidation Products (Quinones, etc.) broad_peaks->oxidation water Excess Water in Solvent broad_peaks->water spiking_study spiking_study sm_present->spiking_study Confirm with Spiking Study check_sample_history check_sample_history hydrolysis_product->check_sample_history Consider sample age and storage look_for_second_acetyl look_for_second_acetyl diacetyl->look_for_second_acetyl Look for second CH₃ singlet ~2.2-2.3 ppm check_broad_oh check_broad_oh acetic_acid->check_broad_oh Check for broad COOH peak >10 ppm check_color check_color oxidation->check_color Is the sample colored? d2o_exchange d2o_exchange water->d2o_exchange Perform D₂O Exchange

Systematic Approach to Impurity Identification

References

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Purification of N-acetyl aminophenols. (1984). Google Patents.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega, 3(12), 18765–18774. [Link]

  • Purification of N-acetyl aminophenols. (1989). Google Patents.

Sources

Troubleshooting

Minimizing tar formation in the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide

Guide Version: 1.0 Introduction The synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical and materials science research, is primarily achieved through the acetylation of 2-amino-4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

The synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical and materials science research, is primarily achieved through the acetylation of 2-amino-4-bromophenol. While the reaction appears straightforward—a standard nucleophilic acyl substitution—it is frequently plagued by the formation of viscous, dark-colored tars that significantly reduce yield and complicate purification.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate tar formation. Moving beyond a simple protocol, we will explore the underlying chemical mechanisms responsible for these side reactions and offer field-proven troubleshooting strategies to ensure a successful, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "tar" that forms during my reaction?

Tar is not a single, well-defined byproduct. It is a complex, high-molecular-weight mixture of oligomers and polymers. These are formed from undesired side reactions, primarily the oxidation of the 2-amino-4-bromophenol starting material and subsequent polymerization of the resulting reactive intermediates.[1][2] Its dark color is due to the formation of highly conjugated systems, such as quinone-imines and their derivatives.[1]

Q2: Why is this specific reaction so susceptible to tar formation?

The starting material, 2-amino-4-bromophenol, is the root cause. Aminophenols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][3] The electron-donating amine (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it electron-rich and easily oxidized. The initial oxidation step forms a quinone-imine intermediate, which is a potent electrophile. This reactive species can then attack another molecule of the starting aminophenol, initiating a polymerization cascade that results in tar.[4][5]

Q3: The starting material has both an amine and a hydroxyl group. Which one gets acetylated?

N-acetylation is strongly preferred over O-acetylation. The nitrogen atom of the amino group is a more potent nucleophile than the oxygen atom of the phenolic hydroxyl group.[6] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[7]

Q4: What is the single most critical parameter to control to prevent tar formation?

Exclusion of atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is the most effective preventative measure. Oxygen is the primary culprit in initiating the oxidation cascade that leads to tar.[1] While other factors like temperature and reagent purity are important, they primarily serve to accelerate or slow down side reactions that are often initiated by oxidation.

Troubleshooting Guide: Tar Formation

This guide addresses common issues encountered during the synthesis.

Symptom Observed Probable Cause(s) Recommended Corrective Action(s)
Reaction mixture immediately turns dark brown or black upon reagent addition. 1. Aerobic Oxidation: The reaction vessel was not properly purged of air.[1]2. Contaminated Starting Material: The 2-amino-4-bromophenol starting material is old or has been improperly stored, leading to pre-existing oxidation products.1. Ensure the entire apparatus is thoroughly purged with an inert gas (N₂ or Ar) before and during the reaction. Maintain a positive pressure of inert gas.2. Use freshly purchased, high-purity 2-amino-4-bromophenol. If purity is suspect, consider recrystallizing it prior to use.
The reaction proceeds cleanly at first but darkens significantly over time, especially during heating. 1. Excessive Heat: The reaction temperature is too high, accelerating the rate of decomposition and polymerization side reactions.[8]2. Prolonged Reaction Time: Allowing the reaction to run for an unnecessarily long time increases the window for side reactions to occur.1. Control the exotherm by adding the acetylating agent slowly and using an ice bath to maintain a low temperature (0-5 °C) during addition.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed.
The final isolated product is a sticky, dark, difficult-to-handle solid. 1. Gross Tar Formation: Significant oxidation and polymerization have occurred due to a combination of the factors above.2. Incomplete Reaction: A mixture of product, unreacted starting material, and tar.1. Review the entire experimental setup and protocol against the recommendations in this guide. An inert atmosphere and strict temperature control are non-negotiable.2. During workup, attempt to purify by dissolving the crude material in a suitable solvent and treating with activated carbon (Norit) to adsorb colored impurities before recrystallization.[9]
The crystalline product obtained after purification is off-color (e.g., pink, tan, or grey). 1. Trace Oxidative Impurities: Small amounts of colored byproducts have co-crystallized with the desired product.[1]2. Solvent Contamination: Impurities in the workup or recrystallization solvents.1. Perform a second recrystallization, potentially from a different solvent system. Adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the recrystallization solution can help reduce colored quinone-imine impurities back to the colorless aminophenol form.[1]2. Use only high-purity, analytical grade solvents.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to tar formation.

G start Tar Formation or Dark Coloration Observed? check_atmosphere Was the reaction run under a strict inert atmosphere (N2 or Ar)? start->check_atmosphere Yes check_temp Was temperature strictly controlled (e.g., 0-5 °C during addition)? check_atmosphere->check_temp Yes sol_atmosphere SOLUTION: Implement rigorous inert atmosphere techniques. check_atmosphere->sol_atmosphere No check_reagent Was the 2-amino-4-bromophenol of high purity and stored properly? check_temp->check_reagent Yes sol_temp SOLUTION: Use an ice bath and add reagents dropwise to control the exotherm. check_temp->sol_temp No check_workup Are purification methods (recrystallization, charcoal) being used effectively? check_reagent->check_workup Yes sol_reagent SOLUTION: Use fresh, high-purity starting material. Recrystallize if necessary. check_reagent->sol_reagent No sol_workup SOLUTION: Perform charcoal treatment and/or a second recrystallization. Consider adding a reducing agent (e.g., NaHSO3). check_workup->sol_workup No success Clean Reaction / Pure Product check_workup->success Yes sol_atmosphere->success sol_temp->success sol_reagent->success sol_workup->success

Caption: Troubleshooting flowchart for tar formation.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize tar formation during the synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide.

Materials:

  • 2-amino-4-bromophenol (high purity, ≥98%)[10]

  • Acetic anhydride (≥99%)

  • Glacial acetic acid (ACS grade)

  • Deionized water

  • Sodium bisulfite (optional, for workup)

  • Activated carbon (decolorizing grade)

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for TLC)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Nitrogen or Argon gas inlet and bubbler outlet

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Inert Atmosphere Setup:

    • Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, condenser (with N₂ outlet to a bubbler), and a thermometer.

    • Purge the entire system with dry nitrogen or argon for at least 15 minutes to displace all oxygen. Maintain a gentle positive flow of inert gas throughout the reaction.

  • Reaction Setup:

    • To the reaction flask, add 2-amino-4-bromophenol (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aminophenol).

    • Stir the mixture to obtain a suspension or solution.

    • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

    • Charge the dropping funnel with acetic anhydride (1.1 eq).

  • Acetylation Reaction:

    • Add the acetic anhydride dropwise from the dropping funnel to the stirred, cold suspension over 30-45 minutes.

    • Crucial: Monitor the internal temperature closely and maintain it below 10 °C during the addition. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours, or until TLC analysis (e.g., 1:1 Ethyl Acetate:Hexane) shows complete consumption of the starting aminophenol.

  • Workup and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of the acetic acid used).

    • A precipitate of the crude product should form. If the solution is colored, consider adding a small amount of sodium bisulfite and stirring for 15 minutes to reduce colored impurities.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) to the flask and heat gently with stirring until the solid dissolves completely.

    • If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure, crystalline product by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin. PrepChem.com. [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. [Link]

  • Wang, L., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Arabian Journal of Chemistry, 13(1), 2243-2251. [Link]

  • Javed, I., et al. (2018). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 40(3). [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]

  • Self, A., et al. (2022). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. Organic Process Research & Development, 26(1), 114-121. [Link]

  • Supporting Information for: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. (2018). [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. (2020). [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Purification of N-acetyl aminophenols.
  • The reaction mechanism of acetaminophen synthesis. ResearchGate. [Link]

  • Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. (2023). [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 3, 296-300. [Link]

  • Tar formation in pyrolysis and gasification. TNO Publications. [Link]

  • Acetylation of p Aminophenol by Preyssler's anion [NaP₅W₃₀O₁₁₀]¹⁴⁻. ResearchGate. [Link]

  • o-aminophenol oxidase. Wikipedia. [Link]

  • Gawas, S. D., et al. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1937-1946. [Link]

  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. [Link]

  • Liu, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 245-251. [Link]

  • Xia, M., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 778. [Link]

  • Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. ResearchGate. [Link]

  • 2-Amino-4-bromo-phenol. ChemBK. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Toxicology: Paracetamol vs. N-(5-bromo-2-hydroxyphenyl)acetamide

This guide provides an in-depth technical comparison between Paracetamol (Acetaminophen) and its structural analogue, N-(5-bromo-2-hydroxyphenyl)acetamide . It is designed for researchers investigating structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Paracetamol (Acetaminophen) and its structural analogue, N-(5-bromo-2-hydroxyphenyl)acetamide . It is designed for researchers investigating structure-activity relationships (SAR), metabolic stability, and alternative analgesic scaffolds.

Executive Summary

Paracetamol (N-(4-hydroxyphenyl)acetamide) is the gold standard for antipyretic and analgesic activity but is limited by dose-dependent hepatotoxicity via the reactive metabolite NAPQI.

N-(5-bromo-2-hydroxyphenyl)acetamide is an ortho-isomer derivative featuring a bromine substituent. This structural modification fundamentally alters the pharmacophore:

  • Positional Isomerism (Ortho vs. Para): Shifts the acetamide group from the para (4) to the ortho (2) position relative to the hydroxyl group.

  • Halogenation (Bromine at 5): Introduces a lipophilic, electron-withdrawing group at the position para to the hydroxyl, effectively blocking the primary oxidation site utilized in many phenolic metabolic pathways.

This guide explores whether these modifications mitigate hepatotoxicity or alter the analgesic mechanism.

Chemical Architecture & Physicochemical Properties

The distinct biological profiles of these molecules stem from their electronic and steric differences.

Structural Comparison Table
FeatureParacetamol (Reference)N-(5-bromo-2-hydroxyphenyl)acetamide (Analogue)
IUPAC Name N-(4-hydroxyphenyl)acetamideN-(5-bromo-2-hydroxyphenyl)acetamide
Common Code APAP5-Br-OAP
Formula C₈H₉NO₂C₈H₈BrNO₂
MW 151.16 g/mol 230.06 g/mol
LogP (Predicted) 0.46 (Hydrophilic)~2.1 (Lipophilic)
H-Bonding Intermolecular (High MP)Intramolecular (OH···O=C) possible
Electronic State Electron-rich phenolElectron-withdrawn (Br induction)
Structural Visualization (Graphviz)

Structures cluster_0 Paracetamol (Para-isomer) cluster_1 Target Analogue (Ortho-isomer) Para N-(4-hydroxyphenyl)acetamide HO-Ph-NH-CO-CH3 (Para-substituted) Ortho N-(5-bromo-2-hydroxyphenyl)acetamide Br-Ph(OH)-NH-CO-CH3 (Ortho-substituted, 5-Br) Para->Ortho Structural Shift: 1. Para -> Ortho 2. H -> Br (Pos 5)

Figure 1: Structural transformation from Paracetamol to the 5-Bromo-Ortho analogue.[1]

Biological Activity: Mechanisms of Action

Paracetamol (The Reference)[1][2]
  • Primary Mechanism: Inhibition of the peroxidase site of Prostaglandin H Synthase (PGHS), reducing PGG2 to PGH2 conversion, specifically in low-peroxide environments (CNS).

  • Secondary Mechanism: Metabolism to AM404 (via FAAH), which activates TRPV1 and inhibits anandamide reuptake.

  • Activity Profile: Potent analgesic/antipyretic; weak anti-inflammatory (inhibited by high peroxides in inflamed tissue).

N-(5-bromo-2-hydroxyphenyl)acetamide (The Analogue)
  • Ortho-Effect: Ortho-acetamidophenols generally show reduced analgesic potency compared to para-isomers due to steric hindrance preventing optimal binding in the COX peroxidase site. However, they often retain anti-inflammatory activity (unlike paracetamol) due to radical scavenging capabilities.

  • Bromine Effect: The 5-bromo substituent increases lipophilicity (LogP ~2.1), potentially enhancing CNS penetration.

  • Predicted Activity:

    • Analgesia: Likely lower potency than paracetamol.

    • Anti-inflammatory: Potential superiority. Studies on ortho-acetamidophenol derivatives suggest efficacy in adjuvant-induced arthritis models (e.g., N-(2-hydroxyphenyl)acetamide reduces cytokines).

Toxicology: The Metabolic Divergence

This is the most critical differentiator. Paracetamol toxicity is driven by the formation of NAPQI (N-acetyl-p-benzoquinone imine).

The NAPQI Pathway (Paracetamol)
  • Bioactivation: CYP2E1 oxidizes paracetamol.

  • Intermediate: Forms a reactive para-quinone imine (NAPQI).

  • Toxicity: NAPQI depletes Glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to hepatic cysteine residues, causing necrosis.

The Ortho-Bromo Pathway (Analogue)
  • Structural Blockade: In the analogue, the position para to the hydroxyl group (Position 5) is occupied by a Bromine atom .

  • Prevention of Quinone Formation:

    • Standard quinone formation requires oxidation at the para position. The C-Br bond is strong and resistant to oxidative cleavage by CYPs under physiological conditions.

    • This blocks the formation of a para-quinone imine .

  • Alternative Pathway: Oxidation must occur at the ortho position (forming an ortho-quinone imine). While ortho-quinones can be toxic (redox cycling), the steric bulk of the bromine and the acetamide group likely reduces the rate of this bioactivation.

  • Hypothesis: The analogue is expected to have a significantly different hepatotoxic profile , potentially lower due to the inability to form the classic NAPQI species.

Metabolic Pathway Diagram (Graphviz)

Metabolism cluster_APAP Paracetamol Toxicity Pathway cluster_BROMO 5-Bromo-Analogue Pathway APAP Paracetamol CYP CYP2E1 Oxidation APAP->CYP NAPQI NAPQI (Toxic Para-Quinone) CYP->NAPQI Necrosis Hepatic Necrosis NAPQI->Necrosis Bromo N-(5-bromo-2-hydroxyphenyl)acetamide Block Bromine at Pos 5 BLOCKS Para-Oxidation Bromo->Block OrthoQ Ortho-Quinone Imine (Potential Minor Metabolite) Block->OrthoQ Sterically Hindered Safe Glucuronidation/Sulfation (Dominant Pathway) Block->Safe Favored

Figure 2: Bromine substitution at position 5 prevents the formation of the toxic para-quinone metabolite (NAPQI).

Experimental Protocols

To validate the biological activity and safety profile, the following experimental workflow is recommended.

A. Synthesis (Brief)
  • Precursor: 2-Amino-4-bromophenol.

  • Acetylation: React with acetic anhydride in aqueous acetic acid or ethyl acetate.

  • Purification: Recrystallization from ethanol/water.

  • Verification: NMR (¹H, ¹³C) to confirm the ortho regiochemistry and bromine integrity.

B. Analgesic Activity Assay (Acetic Acid Writhing Test)
  • Objective: Compare peripheral/central analgesic efficacy.

  • Subjects: Swiss albino mice (n=6 per group).

  • Dosing:

    • Vehicle (Control).

    • Paracetamol (100 mg/kg, p.o.).

    • Analogue (50, 100, 200 mg/kg, p.o.).

  • Induction: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Measurement: Count abdominal constrictions (writhes) for 20 minutes.

  • Calculation: % Inhibition =

    
    .
    
C. Hepatotoxicity Screening (LDH Release Assay)
  • Objective: Assess if the bromo-analogue avoids APAP-like toxicity.

  • Model: Primary Mouse Hepatocytes or HepG2 cells.

  • Protocol:

    • Incubate cells with varying concentrations (0–10 mM) of Paracetamol vs. Analogue for 24h.

    • Collect supernatant.

    • Measure Lactate Dehydrogenase (LDH) leakage using a colorimetric assay (490 nm).

    • Expectation: Paracetamol will show a sharp rise in LDH at high concentrations (cell death). The analogue should show a flatter curve if the NAPQI blockade hypothesis holds.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

  • Bertoncini, F., et al. (2025). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. ResearchGate. Link

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics. Pharmacogenetics and Genomics, 25(8), 416. Link

  • PubChem. (2025).[2] Compound Summary: N-(5-bromo-2-hydroxyphenyl)acetamide.[3][4] National Library of Medicine. Link

  • Hinson, J. A., et al. (2010). Acetaminophen-induced hepatotoxicity.[5] Comprehensive Toxicology, 2nd Ed. Link

Sources

Comparative

Comparative Synthesis Guide: Regioisomeric Bromination of N-(2-Hydroxyphenyl)acetamide

Executive Summary For researchers in medicinal chemistry, the regioselective functionalization of the 2-aminophenol scaffold is a critical gateway to benzoxazoles and complex heterocyclic pharmacophores. This guide compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry, the regioselective functionalization of the 2-aminophenol scaffold is a critical gateway to benzoxazoles and complex heterocyclic pharmacophores. This guide compares the synthesis of two specific regioisomers:

  • The "Kinetic/Thermodynamic" Major: N-(5-bromo-2-hydroxyphenyl)acetamide (Para-brominated relative to phenol).[1]

  • The "Blocked" Minor: N-(3-bromo-2-hydroxyphenyl)acetamide (Ortho-brominated relative to phenol).[1]

Verdict: The 5-bromo isomer is accessible via direct electrophilic aromatic substitution with high yields (>85%).[1] The 3-bromo isomer, however, requires a "blocking" strategy or specific pre-functionalized precursors (e.g., 2-bromo-6-nitrophenol) to overcome the electronic and steric dominance of the 5-position.[1]

Mechanistic Analysis & Regioselectivity

To control the synthesis, one must understand the electronic war occurring on the ring.

The Directing Group Hierarchy

The substrate, N-(2-hydroxyphenyl)acetamide, possesses two activating groups:[1]

  • Hydroxyl (-OH): A strong activator and ortho, para-director.[1]

  • Acetamido (-NHAc): A moderate activator and ortho, para-director.[1]

The Electronic Battlefield

Numbering based on the phenyl ring attached to Nitrogen (C1) and Hydroxyl (C2):

  • Position 5 (Para to OH, Meta to NHAc): The -OH group strongly activates this position.[1] It is sterically unencumbered.[1]

  • Position 3 (Ortho to OH, Ortho to NHAc): This position is activated by the -OH group but suffers from significant steric strain, being sandwiched between the hydroxyl and the bulky acetamido group.[1]

  • Position 4 & 6: Less favored due to the conflicting directing effects and lack of direct resonance stabilization from the dominant -OH group.

Regioselectivity Substrate N-(2-hydroxyphenyl)acetamide OH_Effect OH Group (Strong Activator) Directs to Pos 3 & 5 Substrate->OH_Effect NHAc_Effect NHAc Group (Moderate Activator) Steric Bulk at Pos 3 Substrate->NHAc_Effect Pos5 Position 5 (Major) Electronically Favored Sterically Open OH_Effect->Pos5 Dominant Path Pos3 Position 3 (Minor) Sterically Crowded Requires Indirect Route OH_Effect->Pos3 Hindered NHAc_Effect->Pos3 Steric Clash

Figure 1: Mechanistic logic dictating the regioselectivity of bromination.

Synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide

Strategy: Direct Electrophilic Aromatic Substitution.[1] Difficulty: Low. Scalability: High.[1]

Protocol A: NBS Bromination (Recommended)

This method is preferred over elemental bromine for its ease of handling and cleaner workup.[1]

Reagents:

  • N-(2-hydroxyphenyl)acetamide (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or Glacial Acetic Acid[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(2-hydroxyphenyl)acetamide in 20 mL of acetonitrile at room temperature (RT).

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. The solution may turn slightly orange.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (50:50 EtOAc/Hexane).[1] The starting material (Rf ~0.[1]4) will disappear, replaced by a slightly less polar spot (Rf ~0.5).[1]

  • Quench: Pour the mixture into 100 mL of ice water.

  • Isolation: The product usually precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 85–92%.[1] Characterization:

  • 1H NMR (DMSO-d6): Look for the aromatic pattern of a 1,2,4-trisubstituted ring. A doublet (J8Hz) for H-3, a doublet of doublets for H-4, and a doublet (J2Hz) for H-6.[1]

Synthesis of N-(3-bromo-2-hydroxyphenyl)acetamide

Strategy: Indirect Synthesis via Nitro-Reduction.[1] Difficulty: High (Multi-step). Scalability: Moderate.[1]

Direct bromination yields <5% of this isomer.[1] The most robust route starts with a pre-brominated precursor where the regiochemistry is fixed before the amide is formed.

Starting Material: 2-Bromo-6-nitrophenol.[1] (Note: If 2-bromo-6-nitrophenol is unavailable, it is synthesized from 2-nitrophenol via sulfonation (blocking C4), bromination (at C6), and desulfonation).[1]

Protocol B: The Reduction-Acetylation Route[1]

Step 1: Reduction of 2-Bromo-6-nitrophenol

  • Setup: Dissolve 2-bromo-6-nitrophenol (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Reduction: Add Sodium Dithionite (Na2S2O4, 3.0 eq) or use Iron powder/NH4Cl.[1] Reflux for 2 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain crude 2-amino-6-bromophenol.[1] (Note: Aminophenols are oxidation-sensitive; proceed immediately to Step 2).

Step 2: Selective N-Acetylation

  • Dissolution: Suspend the crude amine in Dichloromethane (DCM) or Water/THF mixture.[1]

  • Acetylation: Add Acetic Anhydride (1.1 eq) dropwise at 0°C. If using organic solvent, add TEA (1.1 eq).

  • Reaction: Stir at 0°C -> RT for 1 hour.

  • Isolation:

    • Aqueous workup:[1] The product often precipitates.[1] Filter.

    • Extraction: Wash with weak acid (0.1M HCl) to remove unreacted amine, then brine.[1]

  • Purification: Recrystallization from Toluene or Ethanol.[1]

Expected Yield: 60–70% (over 2 steps).[1] Characterization:

  • 1H NMR: The aromatic region will show a 1,2,3-trisubstituted pattern (often a triplet and two doublets, depending on resolution).[1] The key shift is the proximity of the Br to the OH, often shifting the phenolic proton signal relative to the 5-bromo isomer.

SynthesisRoutes cluster_5bromo Route A: 5-Bromo (Major) cluster_3bromo Route B: 3-Bromo (Minor) Start Start SM_A N-(2-hydroxyphenyl)acetamide Start->SM_A SM_B 2-Bromo-6-nitrophenol Start->SM_B Reagent_A NBS / ACN (Direct Bromination) SM_A->Reagent_A Prod_A N-(5-bromo-2-hydroxyphenyl)acetamide Reagent_A->Prod_A Step1 Reduction (Na2S2O4) SM_B->Step1 Inter 2-Amino-6-bromophenol Step1->Inter Step2 Acetylation (Ac2O) Inter->Step2 Prod_B N-(3-bromo-2-hydroxyphenyl)acetamide Step2->Prod_B

Figure 2: Comparative workflow for accessing the 5-bromo vs. 3-bromo isomers.

Performance & Data Comparison

The following table summarizes the experimental realities of working with these two isomers.

FeatureN-(5-bromo-2-hydroxyphenyl)acetamideN-(3-bromo-2-hydroxyphenyl)acetamide
Synthesis Route Direct BrominationIndirect (Reduction/Acetylation)
Step Count 1 Step2-3 Steps
Overall Yield High (85-95%)Moderate (50-65%)
Purification Simple RecrystallizationColumn Chromatography often required
Melting Point ~228-230 °C~156-158 °C (Analogous derivatives)
1H NMR Pattern 1,2,4-trisubstituted (Para)1,2,3-trisubstituted (Ortho)
Cost Efficiency HighLow

References

  • Regioselectivity in Phenol Bromination

    • Journal of Organic Chemistry.[1][2][3] "Regioselective bromination of phenols and their derivatives."

    • (General reference for phenol bromination patterns).[1]

  • Synthesis of Acetaminophen Derivatives

    • Organic Syntheses.[1][4][5] "N-Bromoacetamide and related brominations."[1][5][6]

    • [1]

  • Crystallographic Data (5-bromo isomer)

    • Acta Crystallographica.[1][7] "Crystal structure of N-(5-bromo-2-hydroxyphenyl)acetamide."[1]

    • (Search via CSD or equivalent for lattice parameters).[1]

  • Indirect Synthesis Methodology (Nitro-Reduction)

    • PrepChem.[1] "Preparation of N-(3-bromo-2-methylphenyl)acetamide" (Analogous protocol for ortho-bromo acetanilides).[1]

Sources

Validation

Structural Elucidation of N-(5-bromo-2-hydroxyphenyl)acetamide: A Comparative Guide to 2D NMR Verification Strategies

Executive Summary Objective: To provide a definitive structural verification protocol for N-(5-bromo-2-hydroxyphenyl)acetamide , distinguishing it from common regioisomers (e.g., the 4-bromo analog) using 2D NMR spectros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural verification protocol for N-(5-bromo-2-hydroxyphenyl)acetamide , distinguishing it from common regioisomers (e.g., the 4-bromo analog) using 2D NMR spectroscopy.

The Challenge: Synthetic bromination of N-(2-hydroxyphenyl)acetamide (or acetylation of bromo-aminophenols) often yields ambiguous regiochemistry. While Mass Spectrometry (MS) confirms the molecular formula (


), it cannot definitively assign the bromine position relative to the hydroxyl and acetamide groups. 1D NMR provides clues but often suffers from overlapping multiplets in the aromatic region.

The Solution: This guide details a self-validating 2D NMR workflow (COSY, HSQC, HMBC) . We demonstrate that HMBC (Heteronuclear Multiple Bond Correlation) is the superior method for establishing the connectivity of quaternary carbons, providing a "fingerprint" that validates the 1,2,5-substitution pattern.

Part 1: Structural Challenge & Comparative Analysis

The target molecule consists of a phenol core substituted with an acetamide group at position 2 and a bromine atom at position 5.

Target Structure: N-(5-bromo-2-hydroxyphenyl)acetamide[1]

  • C1: -OH

  • C2: -NH-CO-CH3[2]

  • C5: -Br

  • Protons: H3, H4, H6

The "Alternative" Trap: Regioisomerism

A common synthetic error or impurity is the 4-bromo isomer . Distinguishing these requires precise analysis of proton coupling networks.[2]

FeatureTarget: 5-Bromo Isomer Alternative: 4-Bromo Isomer Why 1D NMR is Risky
Substitution 1,2,5-trisubstituted1,2,4-trisubstitutedShifts are similar; solvent effects can shift peaks.
Coupling Pattern d, dd, d (Ortho + Meta)s, d, d (Isolated Singlet + Ortho)Small meta-couplings (~2Hz) are often lost in line broadening.
H3 Environment Doublet (Ortho to H4)Singlet (Isolated between groups)H3 signal can be obscured by solvent or exchangeable protons.
Methodology Comparison
MethodSpeedStructural CertaintyLimitation
1D 1H NMR Fast (5 min)ModerateAmbiguous coupling constants; cannot assign quaternary carbons.[2]
LC-MS Fast (10 min)Low (Connectivity)Confirms MW (230 Da) but not Br position.
X-Ray Cryst. Slow (Days)AbsoluteRequires single crystal; not high-throughput.
2D NMR (Rec.) Medium (1-2 hrs) High Maps connectivity through bonds; works in solution.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 is critical. Chloroform (

    
    ) often leads to broad or invisible signals for the exchangeable Phenol (-OH) and Amide (-NH) protons due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding, making them visible and sharp.
    
  • Concentration: 10–20 mg in 600 µL solvent.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving meta-couplings).

Acquisition Parameters
  • 1H (Proton): 16 scans, spectral width 12 ppm (to catch downfield OH/NH).

  • COSY (Correlation Spectroscopy): 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

    
     from 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
    ).
    

Part 3: Data Interpretation & Verification Logic

Step 1: 1D Proton Assignment (The Foundation)

In DMSO-d6, we expect the following signals. Note the specific multiplicity pattern that suggests the 5-bromo substitution.

  • 
     2.05 ppm (3H, s):  Acetyl methyl group (
    
    
    
    ).
  • 
     6.80 - 8.00 ppm (Aromatic Region): 
    
    • H3: Doublet (

      
      ). Ortho to H4.[2]
      
    • H4: Doublet of Doublets (

      
      ). Ortho to H3, Meta to H6.
      
    • H6: Doublet (

      
      ). Meta to H4.
      
  • 
     9.30 ppm (1H, s):  Amide -NH.
    
  • 
     10.0+ ppm (1H, broad):  Phenol -OH.
    

Critical Check: If you see a clear Singlet in the aromatic region (integrating to 1H), you likely have the 4-bromo isomer (where H3 is isolated between the N-group and the Br).

Step 2: COSY (Establishing the Spin System)

COSY correlates protons that are up to 3 bonds apart (


).
  • Observation: Cross-peak between H3 and H4 .

  • Observation: Weak cross-peak between H4 and H6 (meta coupling).

  • Validation: H6 should not show a strong ortho-coupling cross-peak to any other proton.

Step 3: HMBC (The Definitive Proof)

HMBC correlates protons to carbons separated by 2-3 bonds.[3] This allows us to "see" the quaternary carbons (C1, C2, C5) and the carbonyl.

Key Correlations for Verification:

  • The Acetyl Connection:

    • The Methyl protons (

      
       2.[2][4][5]05) will correlate to the Carbonyl Carbon  (
      
      
      
      ).
    • The Amide NH (

      
       9.3) will also correlate to the Carbonyl Carbon  AND to the aromatic C2 .
      
    • Result: This anchors the side chain to position 2.

  • The Bromine Position (The "Smoking Gun"):

    • H3 (Ortho to NH) correlates to C1 (C-OH) and C5 (C-Br).

    • H6 (Ortho to OH) correlates to C2 (C-N) and C4 .

    • H4 correlates to C2 and C6 .[2][5]

    • Differentiation: In the 4-bromo isomer, the singlet H3 would correlate to C1, C2, C4(Br), and C5. The pattern of correlations shifts distinctly.

Part 4: Visualization of Logic

Diagram 1: Analytical Workflow

This diagram illustrates the decision-making process during structural elucidation.

G Start Crude Product (Unknown Regioisomer) HNMR 1D 1H NMR (DMSO-d6) Start->HNMR Decision Coupling Pattern? HNMR->Decision PathA Pattern: s, d, d (Singlet Present) Decision->PathA Isolate Singlet PathB Pattern: d, dd, d (No Singlet) Decision->PathB Continuous Coupling ResultA REJECT: 4-Bromo Isomer PathA->ResultA HMBC 2D HMBC Verification PathB->HMBC Final CONFIRM: 5-Bromo Target HMBC->Final

Caption: Workflow for distinguishing the 5-bromo target from the 4-bromo impurity based on 1H coupling patterns.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations (arrows) that prove the structure.

HMBC cluster_ring Aromatic Ring cluster_protons C1 C1 (C-OH) C2 C2 (C-N) C5 C5 (C-Br) H3 H3 (d) H3->C1 3J H3->C5 3J H4 H4 (dd) H6 H6 (d) H6->C2 3J C4 C4 H6->C4 3J NH NH (Amide) NH->C2 2J (Defines Position) CO C=O NH->CO 2J

Caption: Key HMBC correlations. Red arrows indicate observed long-range couplings from protons to quaternary carbons, anchoring the substituents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218683, N-(5-bromo-2-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[2][6] (Application Note demonstrating ortho/meta/para isomer differentiation). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for coupling constant analysis).

  • Reaxys/Elsevier. Spectral Database for Organic Compounds (SDBS).[2] (Source for general acetanilide shift comparisons).

Sources

Comparative

Comparative Guide: Correlating Experimental and Predicted Properties of N-(5-bromo-2-hydroxyphenyl)acetamide

Executive Summary N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2), also known as 5-bromo-2-hydroxyacetanilide, represents a critical halogenated scaffold in medicinal chemistry.[1] Unlike its regioisomer Acetamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromo-2-hydroxyphenyl)acetamide (CAS: 107986-49-2), also known as 5-bromo-2-hydroxyacetanilide, represents a critical halogenated scaffold in medicinal chemistry.[1] Unlike its regioisomer Acetaminophen (Paracetamol), which is a para-aminophenol derivative, this molecule is an ortho-aminophenol derivative with a bromine substitution at the 5-position.

This guide provides a technical correlation between the predicted physicochemical properties of this compound and the experimental baselines of its structural analogs. It is designed for medicinal chemists utilizing this scaffold for Fragment-Based Drug Design (FBDD) or Structure-Activity Relationship (SAR) expansion.

Part 1: Structural & Physicochemical Correlation

The introduction of a bromine atom and the ortho positioning of the acetamide group significantly alter the physicochemical profile compared to standard analgesics. The following data correlates in silico predictions for the target molecule against validated experimental data for its closest analogs.

Table 1: Comparative Property Landscape
PropertyTarget: N-(5-bromo-2-hydroxyphenyl)acetamideReference 1: N-(2-hydroxyphenyl)acetamideReference 2: Acetaminophen (Paracetamol)
Structure Type Ortho-acetamide, 5-BrOrtho-acetamide (Parent)Para-acetamide
Molecular Weight 230.06 g/mol 151.16 g/mol 151.16 g/mol
LogP (Lipophilicity) 2.14 (Predicted) 0.72 (Experimental)0.46 (Experimental)
H-Bond Donor/Acc 2 / 22 / 22 / 2
Melting Point 215–220°C (Predicted) 209°C (Experimental)169°C (Experimental)
Water Solubility Low (< 1 mg/mL)ModerateModerate (~14 mg/mL)
Electronic Effect Electron Withdrawing (Br)Electron Donating (Ring)Electron Donating (Ring)
Analysis of Property Shifts[1]
  • Lipophilicity (LogP): The addition of the bromine atom at the C5 position induces a significant lipophilic shift (+1.4 log units) compared to the non-brominated parent. This suggests higher membrane permeability but reduced aqueous solubility, necessitating the use of DMSO or DMAC for stock solutions in biological assays.

  • Intramolecular Hydrogen Bonding: Unlike Acetaminophen, both the Target and Reference 1 possess an ortho arrangement allowing for an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the acetamide. This "locks" the conformation, reducing polarity and further increasing LogP beyond simple atomic additive predictions.

  • Melting Point & Crystallinity: The para relationship between the acetamide nitrogen (C2) and the bromine (C5) creates a symmetry axis that typically enhances crystal packing efficiency. Consequently, the target is expected to exhibit a higher melting point than Acetaminophen.

Part 2: Experimental Validation Protocols

To validate the predicted properties, the following self-validating experimental workflows are recommended. These protocols ensure high purity and accurate data acquisition.

Synthesis & Purification Workflow

Objective: Synthesize N-(5-bromo-2-hydroxyphenyl)acetamide via selective acetylation to avoid O-acetylation byproducts.

Reaction: 2-amino-4-bromophenol + Acetic Anhydride → N-(5-bromo-2-hydroxyphenyl)acetamide + AcOH

Protocol:

  • Dissolution: Suspend 10 mmol of 2-amino-4-bromophenol in 20 mL of water. (Note: Water is chosen over organic solvents to suppress O-acetylation; the amine is more nucleophilic).

  • Acetylation: Add 11 mmol (1.1 eq) of acetic anhydride dropwise at room temperature with vigorous stirring.

  • Precipitation: The mixture will warm slightly (exothermic). Upon cooling to 0–5°C in an ice bath, the product will precipitate as a solid.

  • Filtration: Filter the crude solid and wash with cold water (3 x 10 mL) to remove acetic acid and unreacted amine.

  • Recrystallization: Recrystallize from ethanol/water (1:1) to obtain analytical grade crystals.

Structural Characterization (NMR)

Causality: The ortho and meta coupling constants are diagnostic for the 1,2,5-substitution pattern.

  • 1H NMR (DMSO-d6, 400 MHz) Expectations:

    • δ 2.10 ppm (s, 3H): Acetyl methyl group.

    • δ 9.20 ppm (s, 1H): Amide NH (broad, D2O exchangeable).

    • δ 10.10 ppm (s, 1H): Phenolic OH (broad, often shifted downfield due to intramolecular H-bonding).

    • Aromatic Region:

      • C3-H: Doublet (d, J ≈ 8.5 Hz) – Ortho to OH.

      • C4-H: Doublet of doublets (dd, J ≈ 8.5, 2.3 Hz) – Meta to Br.

      • C6-H: Doublet (d, J ≈ 2.3 Hz) – Ortho to NHAc (most deshielded aromatic proton due to amide anisotropy).

Workflow Visualization

The following diagram illustrates the synthesis logic and the critical decision nodes for purification.

SynthesisWorkflow Start Start: 2-amino-4-bromophenol Reagent Add Acetic Anhydride (Water solvent) Start->Reagent Reaction Nucleophilic Acyl Substitution (N-attack vs O-attack) Reagent->Reaction RT, Stirring Check Precipitation? Reaction->Check Check->Reagent No (Cool to 0°C) Filter Filter & Wash (Remove AcOH) Check->Filter Yes (Solid forms) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Product Pure Target: N-(5-bromo-2-hydroxyphenyl)acetamide Recryst->Product Yield >85%

Caption: Synthesis pathway prioritizing N-selective acetylation via aqueous media to minimize esterification side-products.

Part 3: Biological Relevance & Application

Pharmacophore Mapping

While Acetaminophen acts primarily via the peroxidase site of COX enzymes and potential cannabinoid pathways (via AM404), the N-(5-bromo-2-hydroxyphenyl)acetamide variant serves a different purpose in research:

  • Halogen Bonding Probes: The bromine atom acts as a heavy halogen bond donor. In protein docking, this Br can interact with backbone carbonyls (Lewis bases) in the target pocket, an interaction not possible with the parent compound.

  • Metabolic Stability: The C5-Br substitution blocks the typical metabolic oxidation prone at the para position of the phenol ring (if the acetamide were para). In this ortho scaffold, it blocks electrophilic aromatic substitution at the activated C5 position.

Signal Transduction Context

The parent scaffold, N-(2-hydroxyphenyl)acetamide, has shown potential in modulating oxidative stress markers. The brominated derivative is often screened in:

  • MPO (Myeloperoxidase) Inhibition: Halogenated phenols are classic substrates/inhibitors of heme peroxidases.

  • Fragment Libraries: Used as a "ligand efficient" starting point for growing inhibitors against kinase targets.

Bioactivity Compound N-(5-bromo-2-hydroxyphenyl)acetamide Target1 Heme Peroxidases (MPO/EPO) Compound->Target1 Substrate/Inhibitor Target2 Fragment-Based Design (Kinase Hinge Binders) Compound->Target2 Chemical Scaffold Mechanism2 Redox Cycling (Phenol Oxidation) Target1->Mechanism2 Mechanism1 Halogen Bonding (Br...O=C Interaction) Target2->Mechanism1

Caption: Potential pharmacological interaction pathways for the brominated acetanilide scaffold.

References

  • PubChem. N-(5-Bromo-2-methylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed via search).

  • Bazan, H.A. et al. (2020).[1] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Smajlagić, A. et al. (2022).[2] Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • Lombardo, F. et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds.[3] Future Drug Discovery.[3] Available at: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

N-(5-bromo-2-hydroxyphenyl)acetamide proper disposal procedures

Operational Guide: Safe Disposal of N-(5-bromo-2-hydroxyphenyl)acetamide Executive Summary & Chemical Identification Effective disposal of N-(5-bromo-2-hydroxyphenyl)acetamide requires strict adherence to halogenated was...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of N-(5-bromo-2-hydroxyphenyl)acetamide

Executive Summary & Chemical Identification

Effective disposal of N-(5-bromo-2-hydroxyphenyl)acetamide requires strict adherence to halogenated waste stream protocols .[1][2][3] Unlike general organic waste, this compound contains a bromine substituent on a phenolic ring.[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks regulatory non-compliance (RCRA) and the formation of toxic byproducts (dioxins/furans) during downstream incineration.[1]

Chemical Identity Verification:

  • Chemical Name: N-(5-bromo-2-hydroxyphenyl)acetamide[1][2][3][4]

  • CAS Number: 40925-68-6[1][2][3]

  • Molecular Formula: C₈H₈BrNO₂[1][4]

  • Key Functional Groups: Phenol (Acidic), Acetamide (Amide), Aryl Bromide (Halogen).[1]

Hazard Assessment & Technical Justification

Before handling waste, operators must understand the why behind the protocol.[3] This compound presents a dual-hazard profile: local tissue irritation and environmental persistence due to halogenation.[1][3]

Table 1: Physicochemical Properties & Hazard Profile

PropertyDataOperational Implication
Physical State Solid (Powder/Crystal)Risk of dust inhalation; requires particulate respirator (N95/P95) if uncontained.[1][2][3]
Acidity (pKa) ~8–9 (Phenolic OH)Weakly acidic.[1][2][3] Do not mix with strong oxidizers (e.g., nitric acid) to prevent exothermic decomposition.[1]
Halogen Content Bromine (Br)MANDATORY SEGREGATION. Must enter the "Halogenated Waste" stream to ensure proper high-temperature incineration.[1][2][3]
GHS Class Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1][2][3]

Scientific Insight: The presence of the bromine atom significantly alters the incineration requirements.[3] Standard waste kilns often operate at temperatures sufficient for hydrocarbons but insufficient for halogenated organics.[1] Incomplete combustion of brominated phenols can yield polybrominated dibenzodioxins (PBDDs).[1] Therefore, segregation into the Halogenated stream ensures the waste is routed to a kiln operating >1100°C with appropriate scrubbers.[3]

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, implement a "Check-Segregate-Label" workflow.[1][2][3] This system self-validates by physically preventing the mixing of incompatible waste streams.[1]

Step 1: Segregation (The Critical Control Point)
  • Solids: Collect in a dedicated solid waste container labeled "Toxic Solids – Halogenated."

  • Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Methanol), the entire solution defaults to the Halogenated Solvent Waste stream, regardless of the solvent's nature.[2][3]

Step 2: Chemical Deactivation (Spill Scenario Only)
  • Do not quench routine waste.[1] The compound is stable.[1][5]

  • For Spills: If spilled as a solid, sweep gently to avoid dust.[1] If in solution, absorb with vermiculite.[1] Wash the area with a dilute alkaline solution (5% Sodium Carbonate) to neutralize the phenolic proton and increase solubility for cleanup, then wipe with water.[1]

Detailed Disposal Workflow

The following logic flow dictates the operational procedure based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: N-(5-bromo-2-hydroxyphenyl)acetamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Pure Compound LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Reaction Mix/Mother Liquor SolidPkg Double Bag in Polyethylene (4 mil) SolidPath->SolidPkg LiquidSeg Segregate into HALOGENATED Carboy LiquidPath->LiquidSeg Labeling Labeling: 'Hazardous Waste - Halogenated Organic' Constituent: Brominated Phenol SolidPkg->Labeling LiquidSeg->Labeling Final EHS Pickup / High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for segregating brominated phenolic waste streams.

Protocol A: Solid Waste Disposal
  • Containment: Transfer the solid into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth jar or a second bag.

  • Labeling: Affix a hazardous waste label.

    • Check: "Toxic" and "Irritant".[1]

    • Write: "Solid Waste: N-(5-bromo-2-hydroxyphenyl)acetamide (Halogenated)."[1][2][3]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until EHS pickup.

Protocol B: Liquid Waste (Solutions)
  • Selection: Identify the Halogenated Organic Solvent carboy (often red-tagged or distinct from general organic waste).[1]

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Logging: Immediately log the addition on the waste tag.

    • Crucial: Record the approximate concentration of the brominated compound.[3] High concentrations (>5%) may require special flagging for the disposal vendor.[1]

  • Closure: Cap the carboy tightly immediately after use.

Regulatory & Compliance Context (RCRA)

While N-(5-bromo-2-hydroxyphenyl)acetamide is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated under the "Cradle-to-Grave" principle.[1][2][3]

  • Waste Classification: Non-specific source waste.[1]

  • Characteristic: It may not exhibit the characteristic of Ignitability (D001) or Corrosivity (D002) in solid form, but it is treated as Toxic due to the halogenated phenol moiety.

  • Generator Status: The generator is responsible for determining if the waste exhibits hazardous characteristics.[3] Due to the bromine content, the safest and most compliant route is Class 9 (Miscellaneous Hazardous Material) or Class 6.1 (Toxic) depending on concentration during transport.[1]

Emergency Response (Spills)

  • Small Spill (<10g):

    • Don Nitrile gloves, lab coat, and safety goggles.[1]

    • Cover with wet paper towels to prevent dust.[1]

    • Scoop into a bag.

    • Wipe surface with ethanol or isopropanol, then soap and water.[1]

  • Large Spill (>100g):

    • Evacuate the immediate area to let dust settle.[1]

    • Contact EHS.[1][6][7]

    • Use a HEPA-filtered vacuum if available; otherwise, use wet-sweeping methods.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: N-(5-Bromo-2-hydroxyphenyl)acetamide (CAS 40925-68-6).[1][2][3] National Library of Medicine.[1] [1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [1][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.